Nemifitide ditfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H45F7N10O10 |
|---|---|
Peso molecular |
922.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)29(47)44-32(50)27(13-19-15-39-24-5-2-1-4-22(19)24)42-28(46)17-41-30(48)25(6-3-11-38-33(36)37)43-31(49)26-14-21(45)16-40-26;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,39-40,45H,3,6,11-14,16-17,35H2,(H,41,48)(H,42,46)(H,43,49)(H4,36,37,38)(H,44,47,50);2*(H,6,7)/t21?,23-,25-,26-,27-;;/m0../s1 |
Clave InChI |
VWOPZQHMHOALRC-AEKFFBGNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of Nemifitide Ditfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide ditfa is a synthetic pentapeptide, an analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), that has been investigated for the treatment of major depressive disorder (MDD). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes a summary of preclinical and clinical data, detailed hypothetical experimental protocols based on established methodologies, and visualizations of its proposed signaling pathways.
Introduction
Nemifitide (INN-00835) is a novel antidepressant agent with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] Developed by Innapharma, Inc. (later Tetragenex), it emerged from research into the neuropsychiatric effects of MIF-1.[1] Preclinical studies demonstrated its potential as a rapid-acting antidepressant, and it has undergone several clinical trials, reaching Phase III studies.[1] This document aims to consolidate the available technical information on this compound for the scientific community.
Discovery and Synthesis
Rationale for Development
The discovery of Nemifitide was rooted in the observation that MIF-1 possesses antidepressant-like properties. Nemifitide was designed as a more stable and potent analog of MIF-1.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Nemifitide
This hypothetical protocol is based on established methods for pentapeptide synthesis.
-
Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal amino acid (Tryptophan) is used as the solid support. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound tryptophan is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Glycine) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids in the sequence: Arginine, 4-hydroxy-Proline, and 4-fluoro-Phenylalanine.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Mechanism of Action
The precise mechanism of action of Nemifitide is not fully elucidated but is believed to be multifactorial, involving both MIF-1 related pathways and modulation of the serotonergic system.[1]
Interaction with MIF-1 Signaling Pathways
Nemifitide, as an analog of MIF-1, is thought to interact with the MIF-1 signaling cascade. MIF-1 has been shown to exert its effects through receptors such as CD74, with co-receptors like CXCR2 and CXCR4, activating downstream signaling pathways including the MAPK/ERK and PI3K/Akt pathways. These pathways are implicated in neurogenesis and neuronal survival, processes that are often impaired in depression.
Experimental Protocol: In Vitro Kinase Assay for ERK and Akt Phosphorylation
-
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured to 80-90% confluency.
-
Treatment: Cells are treated with varying concentrations of Nemifitide for different time points.
-
Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt as loading controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified to determine the change in p-ERK and p-Akt levels relative to total protein.
Antagonism of the 5-HT2A Receptor
Nemifitide has been shown to act as an antagonist at the serotonin (B10506) 5-HT2A receptor, albeit at micromolar concentrations.[1] Antagonism of this receptor is a known mechanism of action for some antidepressant and antipsychotic drugs.
Experimental Protocol: 5-HT2A Receptor Binding Assay
This hypothetical protocol is based on standard radioligand binding assay procedures.
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT2A receptor or from rat frontal cortex tissue.
-
Radioligand: A specific radioligand for the 5-HT2A receptor, such as [3H]ketanserin, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of Nemifitide.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of Nemifitide that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Other Receptor Interactions
Nemifitide also binds to NPY1, bombesin, MC4, and MC5 receptors at micromolar concentrations, though the clinical significance of these interactions is unclear.[1]
Preclinical Pharmacology
Animal Models of Depression
Nemifitide has demonstrated antidepressant-like effects in animal models of depression. A key study utilized the Flinders Sensitive Line (FSL) rat, a genetic model of depression.
Experimental Protocol: Porsolt Forced Swim Test in FSL Rats
-
Animals: Male FSL rats are used.
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the test.
-
Pre-test Session: On day one, rats are placed individually in a cylinder (40 cm high, 20 cm in diameter) filled with 25°C water to a depth of 30 cm for a 15-minute period.
-
Drug Administration: Nemifitide is administered subcutaneously at various doses following the pre-test session and for a specified number of days.
-
Test Session: 24 hours after the final drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) during the 5-minute test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Clinical Development
Nemifitide has been evaluated in over 430 individuals across 12 clinical trials, reaching Phase III.[1]
Pharmacokinetics
Nemifitide is administered via subcutaneous injection and has a short half-life of 15-30 minutes.[1] Despite this, once-daily dosing has been shown to be effective.[1]
Clinical Efficacy
Clinical trials have shown mixed but promising results for Nemifitide in the treatment of MDD. A rapid onset of action, typically within 5-7 days, has been a notable feature.[1]
Safety and Tolerability
Nemifitide has generally been well-tolerated, with the most common side effect being transient skin reactions at the injection site.[1]
Data Presentation
Table 1: Preclinical Efficacy of Nemifitide in the Forced Swim Test
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|
| Flinders Sensitive Line (FSL) Rats | Chronic administration | Significant increase in swimming time | |
Table 2: Human Pharmacokinetic Parameters of Nemifitide
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Half-life (t1/2) | 15-30 minutes | Subcutaneous | [1] |
| Time to Maximum Concentration (Tmax) | ~10-30 minutes | Subcutaneous | |
| Cmax (40 mg dose) | ~226-245 ng/mL | Subcutaneous | |
| Cmax (80 mg dose) | ~440 ng/mL | Subcutaneous | |
| AUC (40 mg dose) | ~106-108 ng.h/mL | Subcutaneous |
| AUC (80 mg dose) | ~205 ng.h/mL | Subcutaneous | |
Table 3: Summary of Key Phase II Clinical Trial Results for Nemifitide in MDD
| Study Design | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Key Findings | Reference |
|---|---|---|---|---|---|
| Double-blind, placebo-controlled | Outpatients with MDD | Nemifitide, Placebo | Change from baseline in MADRS score | Statistically significant improvement with Nemifitide |
| Open-label extension | Patients from initial study | Nemifitide (18-72 mg/d) | Response to re-treatment | 66.7% of patients responded to re-treatment |[2] |
Visualizations
Caption: Proposed MIF-1 signaling pathway activated by Nemifitide.
Caption: Mechanism of 5-HT2A receptor antagonism by Nemifitide.
Caption: Workflow for the Porsolt forced swim test.
Conclusion
This compound represents a novel approach to the treatment of major depressive disorder, leveraging the neurotrophic pathways associated with MIF-1 and modulating the serotonergic system. While clinical development has shown promise, particularly in its rapid onset of action, further research is needed to fully elucidate its mechanism of action and establish its place in the therapeutic landscape. This technical guide provides a foundational understanding of Nemifitide for researchers and clinicians interested in its continued development and potential application.
References
Nemifitide Ditfa: A Technical Guide to its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide ditfa is a pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder. While its clinical development has reached Phase III trials, the precise molecular mechanisms underpinning its effects on the central nervous system (CNS) are not fully elucidated. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of Nemifitide's mechanism of action. The document details its known receptor interactions, putative signaling pathways, and the experimental basis for our current understanding.
Introduction
Nemifitide (INN-00835) is a novel antidepressant agent with a rapid onset of action observed in some clinical studies.[1] Unlike conventional antidepressants that primarily target monoamine transporters, Nemifitide exhibits a distinct pharmacological profile, suggesting a novel mechanism of action. This guide will delve into the technical aspects of its function within the CNS, providing researchers and drug development professionals with a detailed understanding of its core biological activities.
Receptor Binding Profile
Nemifitide's mechanism of action is understood to be initiated by its interaction with several G-protein coupled receptors (GPCRs) in the CNS. While specific high-affinity binding data with Ki or IC50 values are not extensively reported in publicly available literature, Nemifitide is known to bind to the following receptors at micromolar concentrations[2]:
-
Serotonin (B10506) 2A (5-HT2A) Receptor: Nemifitide acts as an antagonist at this receptor.[2]
-
Neuropeptide Y Receptor 1 (NPY1) [2]
-
Bombesin Receptors [2]
-
Melanocortin Receptor 4 (MC4) [2]
-
Melanocortin Receptor 5 (MC5) [2]
Data Presentation: Receptor Binding Summary
| Receptor Target | Ligand Action | Reported Affinity |
| 5-HT2A | Antagonist | Micromolar concentrations[2] |
| NPY1 | Not specified | Micromolar concentrations[2] |
| Bombesin Receptors | Not specified | Micromolar concentrations[2] |
| MC4 | Not specified | Micromolar concentrations[2] |
| MC5 | Not specified | Micromolar concentrations[2] |
Putative Signaling Pathways
Given that all identified receptor targets for Nemifitide are GPCRs, its mechanism of action is presumed to involve the modulation of intracellular second messenger systems. The following sections describe the likely signaling cascades initiated by Nemifitide's interaction with its primary antagonist target, the 5-HT2A receptor, and its potential influence on downstream neurotrophic pathways implicated in depression.
5-HT2A Receptor Antagonism and Downstream Signaling
The 5-HT2A receptor is typically coupled to the Gαq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As an antagonist, Nemifitide would block these downstream effects of serotonin at the 5-HT2A receptor.
Modulation of Neurotrophic Factor Pathways
A key hypothesis in the pathophysiology of depression and the mechanism of antidepressant action involves the regulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), and its downstream transcription factor, cyclic AMP response element-binding protein (CREB). While direct evidence linking Nemifitide to these pathways is limited, its antidepressant effects suggest a potential convergence on these common targets. Chronic antidepressant treatment is often associated with increased BDNF and CREB activity.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating Nemifitide's mechanism of action are not widely published. However, the following sections describe representative methodologies for key assays used to characterize compounds with similar pharmacological profiles.
Receptor Binding Assay (Representative Protocol)
Objective: To determine the binding affinity of Nemifitide for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended and stored at -80°C.
-
Radioligand Binding: Competition binding assays are performed in a 96-well plate format.
-
A constant concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) is added to each well.
-
Increasing concentrations of unlabeled Nemifitide are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled 5-HT2A antagonist.
-
-
Incubation and Detection: The plates are incubated to allow binding to reach equilibrium. The membranes are then harvested onto filter mats using a cell harvester, and the bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Nemifitide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Forced Swim Test in Flinders Sensitive Line (FSL) Rats (Representative Protocol)
Objective: To assess the antidepressant-like effects of Nemifitide in a genetic animal model of depression.
Methodology:
-
Animals: Adult male Flinders Sensitive Line (FSL) rats, a genetic line exhibiting depressive-like behaviors, are used.
-
Drug Administration: Nemifitide or vehicle is administered to the rats (e.g., via subcutaneous injection) daily for a predetermined period (e.g., 14 days).
-
Forced Swim Test Apparatus: A transparent plastic cylinder filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its hind paws.
-
Procedure:
-
Pre-swim session: On the day before the test, each rat is placed in the cylinder for a 15-minute habituation session.
-
Test session: 24 hours after the pre-swim, and following the final drug administration, rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded.
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: The duration of immobility is compared between the Nemifitide-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the Nemifitide group is indicative of an antidepressant-like effect.
Conclusion
This compound represents a departure from traditional antidepressant pharmacology. Its mechanism of action, characterized by interactions with a unique profile of CNS receptors, including antagonism of the 5-HT2A receptor, suggests a novel approach to treating major depressive disorder. While the available data provides a foundational understanding of its biological activity, further research is required to fully delineate the specific downstream signaling cascades and electrophysiological consequences of its receptor engagement. In particular, quantitative binding affinity data and detailed studies on the modulation of neurotrophic pathways will be crucial for a more complete understanding of this promising therapeutic agent. The experimental frameworks provided in this guide offer a basis for such future investigations.
References
Nemifitide Ditfa as a Melanocyte-Inhibiting Factor Analog: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemifitide ditfa, a synthetic pentapeptide analog of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1), has been primarily investigated for its potential as a rapid-acting antidepressant.[1][2][3] While its structural similarity to MIF-1 suggests a potential role in regulating melanocyte function and pigmentation, a comprehensive review of publicly available scientific literature reveals a significant lack of direct evidence to support this hypothesis. This technical guide summarizes the existing, albeit limited, information on Nemifitide and its parent molecule, MIF-1, in the context of melanocyte biology, and highlights the current knowledge gaps.
Introduction to this compound
Nemifitide is a novel pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[2] Developed by Tetragenex (formerly Innapharma, Inc.), it has undergone multiple clinical trials for the treatment of major depressive disorder.[2][4][5] The primary focus of research has been on its neurological and psychological effects.
Chemical and Physical Properties of Nemifitide:
| Property | Value | Reference |
| CAS Number | 173240-15-8 | [2] |
| Molecular Formula | C33H43FN10O6 | [2][6] |
| Molar Mass | 694.769 g·mol−1 | [2] |
| Synonyms | INN-00835 | [6] |
Melanocyte-Inhibiting Factor (MIF-1): The Endogenous Analog
Melanocyte-Inhibiting Factor (MIF-1), also known as melanostatin, is an endogenous tripeptide (Pro-Leu-Gly-NH2) derived from the cleavage of oxytocin.[7] It is known to have a range of effects in the central nervous system and has been shown to block the release of α-melanocyte-stimulating hormone (α-MSH).[7]
Putative Signaling Pathway of MIF-1 in Melanogenesis Inhibition
The primary proposed mechanism by which MIF-1 could inhibit melanogenesis is through the antagonism of α-MSH signaling. α-MSH is a key hormone that stimulates melanin (B1238610) production by binding to the melanocortin 1 receptor (MC1R) on melanocytes. This binding activates a cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[8][9][10] By inhibiting the release of α-MSH, MIF-1 could theoretically downregulate this entire pathway, leading to reduced melanin synthesis.
Figure 1: Proposed inhibitory pathway of MIF-1 on melanogenesis.
Nemifitide and Melanocyte Function: The Information Gap
Despite its structural analogy to MIF-1, there is a notable absence of published research directly investigating the effects of this compound on melanocytes, melanin production, or tyrosinase activity. Searches of scientific databases and clinical trial registries have not yielded any studies with quantitative data on these parameters.
The mechanism of action of Nemifitide remains unclear, even in the context of its antidepressant effects.[2] While it has been shown to bind to several receptors, including 5-HT2A, NPY1, bombesin, and melanocortin receptors MC4 and MC5, these interactions occur at micromolar concentrations, and their clinical significance is uncertain.[2] Notably, its affinity for MC1R, the primary receptor for α-MSH on melanocytes, has not been reported.
Standard Experimental Protocols for Assessing Melanocyte-Inhibiting Activity
While no specific protocols for Nemifitide are available, the following are standard in vitro methods used to assess the melanocyte-inhibiting potential of a compound. These would be the logical next steps in investigating Nemifitide's purported role.
Cell Culture
-
Cell Lines: B16F10 mouse melanoma cells are commonly used due to their robust melanin production.[9][11] Primary human epidermal melanocytes (HEMs) provide a more physiologically relevant model.[8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for B16F10, specialized melanocyte growth medium for HEMs) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[12][13]
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes after treatment with the test compound.
-
Cell Treatment: Culture melanocytes to a desired confluence and treat with various concentrations of the test compound (e.g., Nemifitide) for a specified period (e.g., 48-72 hours). A known inhibitor like kojic acid or arbutin (B1665170) can be used as a positive control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a solution of NaOH (e.g., 1N NaOH) with heating (e.g., 60-80°C) to solubilize the melanin.[14]
-
Quantification: Measure the absorbance of the lysate at a wavelength of 405-490 nm using a spectrophotometer. The melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Figure 2: Workflow for a typical melanin content assay.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Cell Lysate Preparation: Treat cells as described for the melanin content assay. After treatment, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Enzymatic Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at approximately 475 nm at regular intervals. The rate of dopachrome formation is proportional to the tyrosinase activity.
Conclusion and Future Directions
The classification of this compound as a melanocyte-inhibiting factor analog is currently based on its structural similarity to MIF-1 rather than on direct functional evidence. The extensive focus on its antidepressant properties has left its potential effects on pigmentation largely unexplored in the public domain.
For researchers and drug development professionals interested in the potential of Nemifitide as a modulator of melanogenesis, the following steps are recommended:
-
In Vitro Validation: Conduct foundational in vitro studies using cultured melanocytes to determine if Nemifitide has any effect on melanin synthesis and tyrosinase activity.
-
Mechanism of Action Studies: If an effect is observed, investigate the underlying mechanism. This would include assessing its impact on the α-MSH signaling pathway, including cAMP levels and the expression of MITF and its downstream target genes.
-
Receptor Binding Assays: Determine the binding affinity of Nemifitide for the melanocortin 1 receptor (MC1R).
Without such fundamental research, any claims regarding Nemifitide's role as a melanocyte-inhibiting agent remain speculative. The information provided in this guide is intended to offer a starting point for investigation based on the known biology of its parent compound, MIF-1.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemifitide - Wikipedia [en.wikipedia.org]
- 3. Nemifitide. Innapharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nemifitide – R&D PEPTIDE.ONE [rnd.peptide.one]
- 7. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 8. Anti-Pigmentary Natural Compounds and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-tyrosinase Activities of Phenolic Extracts from Rape Bee Pollen and Inhibitory Melanogenesis by cAMP/MITF/TYR Pathway in B16 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of α-melanocyte-stimulating hormone-induced melanogenesis and molecular mechanisms by polyphenol-enriched fraction of Tagetes erecta L. flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Different Approaches for Assaying Melanosome Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, Culture, and Transfection of Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.3. Melanin assay [bio-protocol.org]
Pharmacokinetics and Metabolism of Nemifitide Ditfa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide (B3062090) ditfa is a synthetic pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-onset antidepressant. Understanding its pharmacokinetic (PK) and metabolic profile is crucial for its development and clinical application. This technical guide synthesizes the available data on the pharmacokinetics and metabolism of Nemifitide ditfa, presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key processes.
Pharmacokinetics
Nemifitide is administered via subcutaneous injection and is rapidly absorbed and eliminated.[1] Pharmacokinetic studies have demonstrated a dose-proportional systemic exposure.[1]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Nemifitide following subcutaneous administration in healthy volunteers.
| Parameter | 40 mg (Standard Needle/Syringe) | 40 mg (Needle-Free) | 80 mg (Needle-Free) |
| Cmax (ng/mL) | 226 | 245 | 440 |
| Tmax (h) | 0.17 (10 min) | 0.17 (10 min) | 0.17 (10 min) |
| AUC(0-24) (ng·h/mL) | 108 | 106 | 205 |
| Elimination Half-Life (t½) | 15-30 minutes | 15-30 minutes | 15-30 minutes |
Data compiled from a study in healthy volunteers.[1]
A minimum effective plasma concentration (MEC) of 5 ng/mL has been suggested based on pharmacodynamic correlations with antidepressant effects. In one study, peak plasma concentrations (Cmax) averaging 45.7 ng/mL were observed at 0.25 hours after dosing.
Experimental Protocols
Clinical Pharmacokinetic Study Design
A randomized, single-dose, parallel-design, open-label pilot study was conducted in healthy volunteers to assess the pharmacokinetics of Nemifitide.[1]
-
Study Population: Healthy adult volunteers.
-
Dosing:
-
Group 1: 40 mg of Nemifitide administered by standard needle/syringe.
-
Group 2: 40 mg of Nemifitide administered by a needle-free injection system.
-
Group 3: 80 mg of Nemifitide administered by a needle-free injection system.
-
-
Blood Sampling: Plasma samples were collected at 10 minutes, 0.5, 1, 2, 4, 6, and 24 hours after dosing.[1]
-
Bioanalytical Method: Plasma concentrations of Nemifitide were determined by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1]
References
Navigating the Blood-Brain Barrier: A Technical Guide to Nemifitide Ditfa Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide, a pentapeptide analog of melanocyte-inhibiting factor (MIF-1), has demonstrated potential as a rapid-acting antidepressant.[1][2] A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of Nemifitide's pharmacokinetics and outlines the detailed experimental protocols necessary to rigorously assess its BBB permeability. While direct quantitative data on Nemifitide's brain concentration is limited in publicly available literature, this document consolidates existing plasma pharmacokinetic data and presents standardized, state-of-the-art methodologies for its determination. This guide serves as a resource for researchers and drug development professionals seeking to investigate the CNS distribution of Nemifitide and similar peptide-based therapeutics.
Introduction to Nemifitide and the Blood-Brain Barrier
Nemifitide ditfa is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It has been investigated in clinical trials for the treatment of major depressive disorder, showing a rapid onset of action in some patients.[1][3] The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] For a centrally acting drug like Nemifitide to be effective, it must cross this barrier to reach its target receptors in the brain. The mechanism by which peptides like Nemifitide traverse the BBB can include passive diffusion, carrier-mediated transport, or receptor-mediated transcytosis.[4]
Nemifitide Plasma Pharmacokinetics
| Parameter | Value | Study Population | Dosage | Administration Route | Citation |
| Cmax (Maximum Plasma Concentration) | 226 ng/mL | Healthy Volunteers | 40 mg | Subcutaneous (Standard Needle) | [5] |
| 245 ng/mL | Healthy Volunteers | 40 mg | Subcutaneous (Needle-Free) | [5] | |
| 440 ng/mL | Healthy Volunteers | 80 mg | Subcutaneous (Needle-Free) | [5] | |
| 45.7 ng/mL (average) | Patients with Major Depression | 18 mg/day | Subcutaneous | [6] | |
| Tmax (Time to Maximum Concentration) | 10 minutes | Healthy Volunteers | 40 mg & 80 mg | Subcutaneous | [5] |
| 15 minutes (0.25 h) | Patients with Major Depression | 18 mg/day | Subcutaneous | [6] | |
| AUC(0-24) (Area Under the Curve) | 108 ng·h/mL | Healthy Volunteers | 40 mg | Subcutaneous (Standard Needle) | [5] |
| 106 ng·h/mL | Healthy Volunteers | 40 mg | Subcutaneous (Needle-Free) | [5] | |
| 205 ng·h/mL | Healthy Volunteers | 80 mg | Subcutaneous (Needle-Free) | [5] | |
| Elimination Half-life | 15-30 minutes | - | - | - | [1] |
Table 1: Summary of Human Plasma Pharmacokinetic Parameters for Nemifitide.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following are detailed methodologies that can be employed to quantitatively determine the BBB permeability of Nemifitide.
In Vitro Models
In vitro models of the BBB are crucial for initial screening and mechanistic studies due to their cost-effectiveness and high throughput.[7]
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive, transcellular permeability.[8]
Protocol:
-
Membrane Preparation: A filter plate with a hydrophobic PVDF membrane is coated with a solution of porcine brain lipid (PBL) in an organic solvent like dodecane.[8]
-
Donor Solution: Nemifitide is dissolved in a phosphate-buffered saline (PBS) solution at a specific concentration to create the donor solution.
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing fresh buffer (acceptor compartment).
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 30 minutes to several hours).[8]
-
Quantification: The concentration of Nemifitide in both the donor and acceptor compartments is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * (1 - [drug]_acceptor / [drug]_donor_initial)
PAMPA-BBB Experimental Workflow
This cell-based model provides a more physiologically relevant system by co-culturing brain endothelial cells with astrocytes and pericytes.[9]
Protocol:
-
Cell Seeding: Human brain endothelial cells are seeded on the apical side of a Transwell insert, while astrocytes and pericytes are seeded on the basolateral side.[9]
-
Barrier Formation: The cells are cultured until a tight monolayer with high transendothelial electrical resistance (TEER) is formed, indicating barrier integrity.[9]
-
Permeability Assay: Nemifitide is added to the apical (donor) chamber. At various time points, samples are taken from the basolateral (acceptor) chamber.[10]
-
Quantification: The concentration of Nemifitide in the acceptor chamber is measured by LC-MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS Delivery of Peptides Across the BBB Using the Dual-Artery In Situ Brain Perfusion Model | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]
- 9. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 10. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
Nemifitide Ditfa: A Technical Overview of Receptor Binding and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide ditfa is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Its mechanism of action is not fully elucidated, but it is known to interact with several G-protein coupled receptors (GPCRs) and transporters, albeit with relatively low affinity. This technical guide provides a comprehensive overview of the known receptor binding profile of this compound, details generalized experimental protocols for assessing receptor binding and transporter inhibition, and illustrates the associated signaling pathways. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this document focuses on the qualitative binding profile and presents standardized methodologies.
Introduction
Nemifitide is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[3] It has been studied in clinical trials for major depressive disorder and has shown a rapid onset of action in some cases.[3] The therapeutic effects of Nemifitide are thought to be mediated through its interaction with multiple neurotransmitter systems.
Receptor Binding Profile of this compound
This compound has been reported to bind to several receptors, primarily at micromolar concentrations.[3] This suggests a relatively low affinity for these targets. The clinical significance of these weak interactions is currently unclear.[3]
Table 1: Qualitative Receptor Binding Profile of this compound
| Target Receptor/Transporter | Functional Activity | Reported Affinity |
| 5-HT₂ₐ Receptor | Antagonist | Micromolar concentrations[3] |
| Neuropeptide Y₁ (NPY₁) Receptor | Not specified | Micromolar concentrations[3] |
| Bombesin Receptor | Not specified | Micromolar concentrations[3] |
| Melanocortin 4 (MC₄) Receptor | Not specified | Micromolar concentrations[3] |
| Melanocortin 5 (MC₅) Receptor | Not specified | Micromolar concentrations[3] |
| Serotonin (B10506) Transporter (SERT) | Inhibitor | Not specified |
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used to determine the receptor binding affinity and transporter inhibition of a test compound like this compound.
Radioligand Binding Assay (for 5-HT₂ₐ, NPY₁, Bombesin, MC₄, and MC₅ Receptors)
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. This assay measures the ability of an unlabeled test compound (Nemifitide) to displace a radiolabeled ligand that has a known high affinity for the receptor.
3.1.1. Materials
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Buffer solution optimized for the specific receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[4]
-
Scintillation Counter: To measure the radioactivity bound to the filters.
3.1.2. Generalized Procedure
-
Incubation: In a multi-well plate, incubate the membrane preparation, radioligand, and either buffer (for total binding), the non-specific binding control, or varying concentrations of Nemifitide.[4]
-
Equilibration: Allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each specific receptor.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Nemifitide concentration to generate a competition curve. The IC₅₀ (the concentration of Nemifitide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 1: Generalized Workflow for a Competitive Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Serotonin Transporter (SERT) Inhibition Assay
This assay measures the ability of Nemifitide to inhibit the uptake of serotonin into cells or synaptosomes that express the serotonin transporter.
3.2.1. Materials
-
Cell/Synaptosome Preparation: Cells endogenously or recombinantly expressing SERT (e.g., JAR cells, HEK293-hSERT cells), or rat brain synaptosomes.[5][6]
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).[6]
-
Test Compound: this compound at various concentrations.
-
Reference Inhibitor: A known SERT inhibitor (e.g., fluoxetine) for positive control and determination of non-specific uptake.
-
Uptake Buffer: A buffer solution that supports transporter activity.
-
Filtration Apparatus and Scintillation Counter.
3.2.2. Generalized Procedure
-
Pre-incubation: Pre-incubate the cell/synaptosome preparation with varying concentrations of Nemifitide or the reference inhibitor.
-
Initiation of Uptake: Add [³H]5-HT to initiate the uptake reaction.[6]
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.[6]
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]5-HT.[6]
-
Quantification: Measure the radioactivity trapped inside the cells/synaptosomes using a scintillation counter.[6]
-
Data Analysis: Determine the IC₅₀ value for Nemifitide by plotting the percentage of inhibition of [³H]5-HT uptake against the logarithm of the Nemifitide concentration.
Diagram 2: Generalized Workflow for a SERT Inhibition Assay
Caption: Generalized workflow for a serotonin transporter inhibition assay.
Signaling Pathways of Target Receptors
The receptors that Nemifitide binds to are all G-protein coupled receptors (GPCRs), which, upon activation or antagonism, modulate intracellular signaling cascades.
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a Gq/11-coupled receptor. As an antagonist, Nemifitide would be expected to block the downstream signaling cascade initiated by serotonin.
Diagram 3: 5-HT₂ₐ Receptor Signaling Pathway
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
NPY₁, Bombesin, MC₄, and MC₅ Receptor Signaling
While the specific functional consequence of Nemifitide binding to these receptors is not detailed in the available literature, these receptors are known to couple to various G-proteins and initiate diverse downstream signaling events. A generalized diagram illustrating GPCR signaling is provided below.
Diagram 4: Generalized GPCR Signaling Pathways
Caption: Generalized signaling pathways for GPCRs.
Conclusion
This compound exhibits a broad but low-affinity binding profile to several GPCRs and the serotonin transporter. Its role as a 5-HT₂ₐ antagonist may contribute to its antidepressant effects. However, the lack of publicly available, detailed quantitative binding data and specific functional assay results for its other targets makes a complete understanding of its mechanism of action challenging. Further research is required to elucidate the precise contribution of each receptor interaction to the overall pharmacological profile of Nemifitide and to determine its clinical relevance. The generalized protocols and pathway diagrams provided in this guide serve as a foundational reference for researchers investigating Nemifitide or similar compounds.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemifitide - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Nemifitide Ditfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide (B3062090) ditfa (also known as INN-00835) is a synthetic pentapeptide analog of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1).[1] Developed as a potential treatment for major depressive disorder, nemifitide has demonstrated antidepressant-like effects in preclinical models.[2] Its mechanism of action is not fully elucidated but is known to involve interactions with multiple receptor systems. This technical guide provides a comprehensive overview of the in vitro characterization of nemifitide ditfa, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.
Introduction
Nemifitide is a novel pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] While its clinical development has reached Phase III trials, a detailed understanding of its in vitro pharmacology is crucial for elucidating its therapeutic effects and potential side-effect profile.[1] In vitro studies have indicated that nemifitide and its active metabolite (M1) bind to several receptors, albeit with affinities in the micromolar range.[3] This guide focuses on the in vitro characterization of nemifitide's interactions with its known targets: the 5-HT2A, NPY1, bombesin, and melanocortin (MC4 and MC5) receptors.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to its target receptors is limited in publicly available literature. The primary characterization describes the binding as occurring at micromolar concentrations.[1][3]
Table 1: Summary of this compound Receptor Binding Affinities
| Receptor Target | Reported Affinity |
| 5-HT2A | Micromolar (Antagonist) |
| NPY1 | Micromolar |
| Bombesin | Micromolar |
| Melanocortin 4 (MC4) | Micromolar |
| Melanocortin 5 (MC5) | Micromolar |
Further dedicated radioligand binding studies are required to determine precise Ki or IC50 values.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of nemifitide are not extensively published. However, based on standard pharmacological practices for the identified receptor targets, the following methodologies are typically employed.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki or IC50) of a test compound for a specific receptor.
Workflow for a Generic Radioligand Binding Assay:
References
Nemifitide Ditartrate: A Technical Overview of its Clinical Trial History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide (B3062090) ditartrate (also known as INN-00835 or netamiftide trifluoroacetate) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). Developed by Innapharma, which later became Tetragenex Pharmaceuticals, nemifitide was investigated as a novel, rapid-acting antidepressant for the treatment of major depressive disorder (MDD).[1] Its development reached Phase III clinical trials, with over 430 individuals having received the drug across 12 clinical studies.[1] This technical guide provides a comprehensive overview of the clinical trial history of nemifitide, detailing quantitative data from key studies, experimental protocols, and the current understanding of its mechanism of action.
Clinical Development Program
Nemifitide's clinical development explored its efficacy and safety in patients with both treatment-resistant depression and major depressive disorder. The drug was administered via subcutaneous injection and demonstrated a rapid onset of action in some studies.[1]
Table 1: Summary of Key Clinical Trials of Nemifitide Ditartrate
| Trial Phase | Study Design | Patient Population | No. of Patients | Dosage(s) | Primary Efficacy Measure(s) | Key Findings | Reference(s) |
| Pilot Study | Open-label, single-center | Chronic refractory depression | 25 | 40-240 mg/day (subcutaneous) for 10-20 doses | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) | 11 of 25 patients responded to treatment based on MADRS score. Mean duration of response was approximately 2 months. | |
| Phase II | Double-blind, placebo-controlled, multicenter | Major Depressive Disorder (DSM-IV criteria) | 81 | 30 mg/day or 45 mg/day (subcutaneous) vs. placebo for 10 days over 2 weeks | Change from baseline in MADRS | The 45 mg/day dose showed statistically significant superiority over placebo at 1 week post-treatment. A greater effect was seen in patients with a baseline Hamilton Depression Rating Scale (HAMD) score >22. | |
| Phase II Extension | Open-label | MDD patients from the initial Phase II study | 27 | 18-72 mg/day (subcutaneous) | Response to re-treatment | 18 of 27 subjects (66.7%) responded to re-treatment. The mean duration of effect between re-treatments was 3.3 months. |
Experimental Protocols
Phase II, Double-Blind, Placebo-Controlled Study in Major Depressive Disorder
-
Objective: To evaluate the efficacy and safety of two doses of nemifitide (30 mg/day and 45 mg/day) compared to placebo in outpatients with MDD.
-
Methodology:
-
Patient Selection: 81 patients meeting the DSM-IV criteria for Major Depressive Disorder were enrolled across three centers.
-
Randomization and Blinding: Following a 1-week screening period, patients were randomized in a double-blind manner to receive either 30 mg/day nemifitide, 45 mg/day nemifitide, or placebo.
-
Treatment Regimen: The investigational drug or placebo was administered via subcutaneous injection daily for 5 days a week (Monday to Friday) for two consecutive weeks.
-
Follow-up: Patients were followed for an additional 4 weeks after the treatment period.
-
Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary efficacy measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), the Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression (CSRS).[2]
-
Statistical Analysis: The primary analysis was based on the change in MADRS from baseline. An exploratory analysis stratified patients by the median baseline HAMD score of 22.
-
Mechanism of Action
The precise mechanism of action of nemifitide is not fully elucidated but is believed to be linked to its structural similarity to melanocyte-inhibiting factor (MIF-1).[1] MIF-1 itself has demonstrated antidepressant effects. The proposed mechanisms involve the modulation of several neurotransmitter and signaling pathways.
-
Melanocortin System: MIF-1 is known to be an antagonist of α-melanocyte-stimulating hormone (α-MSH). α-MSH acts on melanocortin receptors, including the MC4 and MC5 receptors.[3][4] By opposing the action of α-MSH, nemifitide may indirectly modulate the melanocortin signaling pathway, which has been implicated in the regulation of mood and anhedonia.[3]
-
Serotonergic System: Nemifitide has been shown to be a weak antagonist at the 5-HT2A receptor.[1] Antagonism of 5-HT2A receptors is a known mechanism of action for some antidepressant medications and is thought to contribute to their therapeutic effects.
-
Intracellular Signaling: Studies on MIF-1 suggest that it may exert its effects through the induction of the transcription factor c-Fos. This induction is potentially mediated by the phosphorylation of ERK (pERK) and STAT3 (pSTAT3) signaling proteins.
Signaling Pathway Diagram
Caption: Proposed signaling pathways for Nemifitide's antidepressant effects.
Development History and Current Status
Nemifitide was developed by Innapharma, Inc., which later became Tetragenex Pharmaceuticals, Inc.[1][5] The clinical development program for nemifitide progressed to Phase III trials.[1] However, the drug has not been approved for marketing in any country. Reports from non-primary sources suggest that the development may have been halted due to preclinical toxicology findings, specifically the observation of vacuoles in the brains of beagle dogs during animal studies. The clinical significance of this finding and its direct impact on the cessation of the development program have not been officially detailed in published scientific literature.
Conclusion
Nemifitide ditartrate represented a novel peptide-based approach to the treatment of major depressive disorder. Clinical trials, particularly in Phase II, suggested a rapid onset of action and efficacy in a subset of patients, especially those with more severe depression. The mechanism of action, while not fully understood, appears to involve the modulation of the melanocortin and serotonergic systems. Despite reaching late-stage clinical development, nemifitide has not progressed to market, with unconfirmed reports pointing to preclinical safety signals as a potential contributing factor. Further elucidation of its complete clinical trial history and the specific reasons for its developmental discontinuation would require access to unpublished data or regulatory documents. The story of nemifitide's development provides valuable insights for researchers and professionals in the field of antidepressant drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Nemifitide Ditfa Subcutaneous Injection in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the subcutaneous administration of Nemifitide (B3062090) ditfa in clinical trials for Major Depressive Disorder (MDD). The information is compiled from published clinical trial data and general best practices for subcutaneous drug administration in a clinical research setting.
Drug Information
-
Drug Name: Nemifitide ditfa (also known as Nemifitide, INN-00835)
-
Chemical Structure: A synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1]
-
Therapeutic Indication: Major Depressive Disorder (MDD).
-
Mechanism of Action: The exact mechanism of action for Nemifitide is not fully elucidated. It is an analog of the endogenous peptide melanocyte-inhibiting factor (MIF-1).[1] Nemifitide has been shown to act as an antagonist at 5-HT2A receptors and also binds to NPY1, bombesin, MC4, and MC5 receptors, although at micromolar concentrations.[1] Its therapeutic effects in depression may be related to modulation of the serotonergic system.[2]
-
Pharmacokinetics: Nemifitide is characterized by rapid absorption and elimination following subcutaneous injection, with a short half-life of 15-30 minutes.[1] Despite its short half-life, once-daily administration has been found to be effective in clinical studies.[1]
Quantitative Data from Clinical Trials
The following tables summarize dosing regimens and efficacy outcomes from published clinical trials of this compound.
Table 1: this compound Dosing Regimens in Human Clinical Trials
| Trial Phase | Patient Population | Dosage(s) | Administration Schedule | Reference |
| Phase II | Major Depressive Disorder | 0.2 mg/kg | Once daily for 5 consecutive days | [2][3] |
| Phase II | Major Depressive Disorder | 18 mg/day | Once daily for 5 or 10 days | [3] |
| Phase II | Major Depressive Disorder | 30 mg/day and 45 mg/day | Once daily, Monday to Friday, for 2 weeks | [4][5] |
| Open-label | Chronic Refractory Depression | 40-240 mg/day | Once daily for 10-20 doses | [6] |
| Extension Study | Major Depressive Disorder | 18-72 mg/day | Re-treatment as needed |
Table 2: Summary of Efficacy Data from a Phase II, Double-Blind, Placebo-Controlled Study
| Treatment Group | Primary Efficacy Measure | Key Finding | Reference |
| Nemifitide 45 mg/day | Change from baseline on the Montgomery-Asberg Depression Rating Scale (MADRS) | Statistically significant superiority over placebo at 1 week post-treatment. | [4][5] |
| Nemifitide 30 mg/day | Change from baseline on the Montgomery-Asberg Depression Rating Scale (MADRS) | Not statistically different from placebo. | [4] |
| Placebo | Change from baseline on the Montgomery-Asberg Depression Rating Scale (MADRS) | N/A | [4] |
Note: In an exploratory analysis of patients with a baseline Hamilton Depression Rating Scale (HAMD) score >22, both the 30 mg/day and 45 mg/day doses of Nemifitide showed a statistically significant separation from placebo.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments and procedures in clinical trials involving this compound.
This protocol outlines the steps for the preparation and administration of this compound via subcutaneous injection.
3.1.1. Materials
-
Vial of this compound for injection (lyophilized powder or solution)
-
Sterile diluent (if required, e.g., Sterile Water for Injection, USP)
-
Sterile disposable syringe and needle (25-30 gauge, 3/8 to 5/8 inch)[7]
-
Alcohol swabs
-
Sharps container
-
Injection site rotation log
3.1.2. Procedure
-
Preparation:
-
Wash hands thoroughly with soap and water.
-
If Nemifitide is refrigerated, allow the vial to come to room temperature.
-
If the drug is in a lyophilized form, reconstitute with the specified volume of sterile diluent. Gently swirl the vial to dissolve the contents; do not shake.
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Draw the prescribed dose of Nemifitide solution into the syringe.
-
Remove any large air bubbles by tapping the syringe and expelling the air.
-
-
Administration:
-
Select an injection site. Common sites include the abdomen (at least 2 inches from the navel), the front of the thighs, or the upper outer arms.[8]
-
Rotate injection sites to prevent lipohypertrophy.[9]
-
Clean the selected injection site with an alcohol swab and allow it to air dry.
-
Pinch a one to two-inch fold of skin at the injection site.
-
Insert the needle at a 45 to 90-degree angle into the pinched skin. The angle depends on the needle length and the amount of subcutaneous tissue.[7][10]
-
Slowly inject the medication.
-
Withdraw the needle at the same angle it was inserted.
-
Apply gentle pressure to the site with a cotton ball or gauze. Do not rub the area.
-
Dispose of the used syringe and needle in a sharps container.
-
3.1.3. Management of Injection Site Reactions
-
Monitor for local skin reactions such as redness, swelling, or pain. These are typically transient.
-
Document all injection site reactions in the patient's case report form.
Efficacy in antidepressant trials is assessed using standardized rating scales.
3.2.1. Montgomery-Asberg Depression Rating Scale (MADRS)
-
The MADRS is a 10-item, clinician-rated scale to assess the severity of depressive symptoms.[11]
-
Each item is scored on a scale of 0 to 6, with a total score ranging from 0 to 60.[12]
-
The assessment should be conducted via a clinical interview by a trained rater.[11][13]
-
Scoring interpretation: 0-6 (Normal), 7-19 (Mild depression), 20-34 (Moderate depression), ≥35 (Severe depression).[12]
3.2.2. Hamilton Depression Rating Scale (HAMD-17)
-
The HAMD-17 is a 17-item, clinician-rated scale used to measure the severity of depression.[14]
-
Scoring is based on a clinical interview and items are rated on a 0-2 or 0-4 point scale.[15]
-
A structured interview guide should be used to ensure consistency.[14]
-
Scoring interpretation: 0-7 (Normal), 8-16 (Mild depression), 17-23 (Moderate depression), ≥24 (Severe depression).[15]
Given Nemifitide's short half-life, a specific PK sampling schedule is necessary.
3.3.1. Blood Collection
-
Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Process samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
3.3.2. Sampling Timepoints
-
Due to the 15-30 minute half-life, frequent sampling is required around the time of maximum concentration (Cmax).
-
A suggested sampling schedule for a single subcutaneous dose would include: pre-dose (0 min), and at 5, 10, 15, 30, 45, 60, 90, 120, and 240 minutes post-dose.
-
This schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.
Visualization of Pathways and Workflows
The exact signaling cascade for Nemifitide is unknown. However, based on its known interactions, the following diagrams illustrate potential pathways.
Caption: Putative signaling pathway of Nemifitide as a 5-HT2A receptor antagonist.
Caption: Potential signaling actions of Nemifitide based on its analogy to MIF-1.
Caption: General experimental workflow for a Nemifitide clinical trial.
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7.4 Subcutaneous Injections – Clinical Procedures for Safer Patient Care [pressbooks.bccampus.ca]
- 8. mskcc.org [mskcc.org]
- 9. help.honehealth.com [help.honehealth.com]
- 10. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychology-tools.com [psychology-tools.com]
- 12. madrs.net [madrs.net]
- 13. veale.co.uk [veale.co.uk]
- 14. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nemifitide Ditfa Intraperitoneal Injection in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide ditfa is a pentapeptide analog of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Preclinical studies in rat models of depression have explored its efficacy and mechanism of action. These application notes provide a summary of the available data and protocols for the intraperitoneal administration of this compound in rats for research purposes.
Data Presentation
Antidepressant-Like Efficacy in Flinders Sensitive Line (FSL) Rats
The Flinders Sensitive Line (FSL) rat is a genetic animal model of depression characterized by innate exaggerated immobility in the forced swim test.[2] Chronic administration of this compound has been shown to have antidepressant-like effects in this model.
| Parameter | Details |
| Animal Model | Flinders Sensitive Line (FSL) Rats |
| Route of Administration | Intraperitoneal (IP) Injection |
| Treatment Duration | 5 or 14 days |
| Behavioral Test | Forced Swim Test |
| Effective Dose Ranges | Low: 0.025 - 0.3 mg/kg |
| High: 3.0 - 15.0 mg/kg | |
| Observed Effect | Significant increase in swimming behavior, indicative of an antidepressant-like effect.[2] |
| Note | Intermediate doses (0.4-2.4 mg/kg) were found to be ineffective in this specific study.[2] |
Pharmacokinetic and Safety Data
Publicly available, peer-reviewed data on the pharmacokinetics (e.g., Cmax, Tmax, AUC, half-life) and toxicology of this compound following intraperitoneal administration in rats is limited. While a short half-life of 15-30 minutes has been reported, this information is not specific to rat models or the intraperitoneal route.[1] Researchers should conduct their own pharmacokinetic and safety assessments as part of their study design.
Experimental Protocols
General Protocol for Intraperitoneal Injection in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dose volume.
-
Gently restrain the rat. One common method is to hold the rat along your forearm with its head facing your hand, securing the head with your thumb and forefinger.
-
-
Injection Site Identification:
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, which is typically located on the left side.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, pain, or adverse reactions immediately following the injection and at regular intervals as required by the study protocol.
-
This compound Dosing Protocol (Example for FSL Rat Study)
This is a hypothetical protocol based on the effective doses reported in the literature. The vehicle and concentration should be optimized based on the solubility and stability of this compound.
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in a sterile vehicle (e.g., 0.9% sterile saline). The concentration should be calculated to allow for an appropriate injection volume (typically 1-2 mL/kg for rats). For example, to achieve a dose of 0.3 mg/kg, a 0.15 mg/mL solution would require an injection volume of 2 mL/kg.
-
Ensure the solution is fully dissolved and free of particulates.
-
-
Dosing Regimen:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection once daily for the duration of the study (e.g., 5 or 14 consecutive days).[2]
-
The dose should be calculated based on the most recent body weight of each animal.
-
Visualizations
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing the antidepressant-like effects of this compound in FSL rats.
Hypothesized Signaling Pathway of Nemifitide
Based on its analogy to MIF-1, Nemifitide is hypothesized to activate intracellular signaling cascades that play a role in neuronal function and plasticity.
Caption: Hypothesized signaling pathway for this compound based on MIF-1 activity.
References
Application Notes and Protocols: Forced Swim Test with Nemifitide Ditfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide ditfa is a synthetic pentapeptide analog of the endogenous neuropeptide MIF-1 (Melanocyte-inhibiting factor-1) that has demonstrated potential as a rapidly acting antidepressant.[1][2] Preclinical studies have shown its efficacy in animal models of depression, such as the Porsolt forced swim test (FST), where it has been observed to be more active than conventional antidepressants like fluoxetine (B1211875) and sertraline.[3] The mechanism of action for Nemifitide is not yet fully elucidated but is thought to involve modulation of serotonergic pathways, potentially acting as a 5-HT2A receptor antagonist, and influencing intracellular signaling cascades that lead to changes in gene expression and neuronal function.[4]
These application notes provide a detailed protocol for utilizing this compound in the rat forced swim test, a widely used preclinical screening paradigm for assessing antidepressant efficacy.
Data Presentation
Table 1: this compound Dose-Response in the Forced Swim Test (FSL Rats)
| Dose Range (mg/kg, s.c.) | Outcome | Duration of Treatment | Reference |
| 0.025 - 0.3 | Significantly increased swimming behavior | 5 or 14 days | [1][2] |
| 0.4 - 2.4 | No significant effect on swimming behavior | 5 or 14 days | [1][2] |
| 3.0 - 15.0 | Significantly increased swimming behavior | 5 or 14 days | [1][2] |
FSL = Flinders Sensitive Line rats, a genetic animal model of depression. s.c. = subcutaneous administration.
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is adapted from the widely used Porsolt forced swim test methodology.
1. Apparatus:
-
Swim Cylinder: A transparent glass or plastic cylinder with a diameter of 20-30 cm and a height of 40-50 cm.[4][5]
-
Water: The cylinder should be filled with water to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or paws.[6]
-
Water Temperature: The water temperature should be maintained at 23-25°C.[5]
-
Holding Cages: Dry, clean cages with a heat source (e.g., a warming lamp) to prevent hypothermia after the swim session.[6]
-
Video Recording Equipment (Optional but Recommended): A camera positioned to record the sessions for later, unbiased scoring.
2. Animals:
-
Male Sprague-Dawley or Flinders Sensitive Line (FSL) rats are commonly used.
-
Animals should be housed in standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Experimental Procedure:
The FST is conducted over two consecutive days: a pre-test session (Day 1) and a test session (Day 2).[7]
-
Day 1: Pre-test Session (15 minutes)
-
Gently place each rat individually into the swim cylinder.
-
Allow the rat to swim for 15 minutes.[7]
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a warmed holding cage for approximately 30 minutes before returning it to its home cage.[8]
-
This session serves to habituate the animals to the testing environment.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound or vehicle control via subcutaneous (s.c.) injection at the predetermined time before the test session. Based on existing literature, chronic administration for at least 5 days is recommended.[1][2] The final injection should be given 22-24 hours before the test.[1][2]
-
Place the rat back into the swim cylinder.
-
Record the animal's behavior for a 5-minute test period.
-
After 5 minutes, remove the rat, dry it, and return it to its home cage after a brief period in a warmed holding cage.
-
4. Behavioral Scoring:
During the 5-minute test session, the following behaviors are scored:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
The primary measure of antidepressant-like activity is a significant decrease in the duration of immobility and a corresponding increase in swimming and/or climbing behavior in the Nemifitide-treated group compared to the vehicle control group.
Signaling Pathways and Visualizations
The antidepressant effects of this compound are believed to be mediated through at least two interconnected signaling pathways, reflecting its actions as both a MIF-1 analog and a 5-HT2A antagonist.
Proposed Signaling Pathway of this compound
Nemifitide, as a MIF-1 analog, is proposed to activate the MAPK/ERK pathway, leading to the phosphorylation of ERK (pERK).[1][9] This, along with a biphasic regulation of STAT3 phosphorylation (pSTAT3), culminates in an increased expression of the immediate early gene c-Fos in brain regions associated with mood regulation.[1][9][10] Concurrently, as a 5-HT2A receptor antagonist, Nemifitide is thought to inhibit the PKA/CREB signaling pathway, which is typically activated by serotonin (B10506) binding to the 5-HT2A receptor.[11] This dual action likely contributes to its antidepressant effects.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Forced Swim Test
The experimental workflow for the forced swim test using this compound follows a structured, multi-day process to ensure reliable and reproducible results.
Caption: Experimental workflow for the FST with Nemifitide.
References
- 1. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nemifitide Ditfa in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nemifitide ditfa in human plasma. Nemifitide, a pentapeptide with antidepressant properties, requires a precise and accurate bioanalytical method for pharmacokinetic studies and clinical trial monitoring. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to provide high throughput and reliable quantification of Nemifitide in a complex biological matrix.
Introduction
Nemifitide is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. Its potential as a rapid-acting antidepressant necessitates the development of a validated bioanalytical method for its quantification in plasma to support drug development programs. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for sample preparation, chromatographic and mass spectrometric conditions, and expected performance characteristics of the assay.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled Nemifitide (e.g., [¹³C₉, ¹⁵N₁]-Phenylalanine-Nemifitide) as an internal standard (IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Nemifitide stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile). The use of a 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point for method development.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument used.
-
MRM Transitions: The following are proposed MRM transitions for Nemifitide based on its structure. Experimental verification and optimization are required.
-
Nemifitide (Analyte):
-
Precursor Ion (m/z): 695.8 [M+H]⁺
-
Product Ions (m/z): To be determined experimentally. Predicted fragmentation would likely yield b and y ions. Due to the presence of proline, cleavage N-terminal to the proline residue is expected to be prominent.
-
-
Internal Standard (IS):
-
Precursor Ion (m/z): To be determined based on the specific stable isotope labeling.
-
Product Ions (m/z): To be determined experimentally.
-
-
-
Data Presentation
Table 1: Proposed MRM Transitions for Nemifitide
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nemifitide | 695.8 | Requires Experimental Determination | Requires Optimization |
| Nemifitide | 695.8 | Requires Experimental Determination | Requires Optimization |
| Internal Standard | Dependent on Isotope Labeling | Requires Experimental Determination | Requires Optimization |
Note: The product ions and collision energies need to be optimized experimentally. Common fragmentation for peptides includes cleavage of the amide bonds, leading to the formation of b and y ions.
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤ 20% | 0.5 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -2.5% to 3.8% |
| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -4.1% to 5.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.7% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.5% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
Visualizations
Caption: Workflow for Nemifitide quantification in plasma.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is designed for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in a drug development setting. While the proposed MRM transitions require experimental optimization, the outlined sample preparation and chromatographic conditions are based on established principles for peptide analysis and are expected to yield a robust and reliable assay. Method validation should be performed according to regulatory guidelines to ensure data integrity.
Preparing Nemifitide Ditfa Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide, a pentapeptide analog of melanocyte-inhibiting factor (MIF-1), is an investigational antidepressant agent.[1] For in vivo studies evaluating its efficacy and mechanism of action, the correct preparation of sterile, physiologically compatible solutions for parenteral administration is critical. This document provides detailed application notes and protocols for the preparation of Nemifitide ditfa solutions intended for subcutaneous injection in rodent models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source |
| Chemical Formula | C33H43FN10O6 | Nemifitide - Wikipedia |
| Molar Mass | 694.769 g/mol | Nemifitide - Wikipedia |
| Solubility in Water | 250 mg/mL (270.91 mM) | This compound |
| Storage (Solid) | Store at -20°C | This compound |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | This compound |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP; Phosphate-Buffered Saline, USP)
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
Vortex mixer
-
pH meter and sterile micro-pH probe
-
Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Laminar flow hood
Protocol for Preparation of this compound Solution for Subcutaneous Injection
This protocol describes the preparation of a 1 mg/mL this compound solution, which can be adjusted as needed based on the required dosage.
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure the sterility of the final solution.
-
Vehicle Preparation: Use a sterile, physiologically compatible vehicle such as 0.9% Sodium Chloride (saline) or Phosphate-Buffered Saline (PBS). For subcutaneous injections, an isotonic solution is recommended to minimize injection site reactions.[2][3]
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the powder for each mL of the final solution volume.
-
Reconstitution:
-
Transfer the weighed this compound powder into a sterile vial.
-
Add the desired volume of the sterile vehicle to the vial.
-
Gently vortex the vial until the powder is completely dissolved. Given its high solubility in water, dissolution should be rapid.
-
-
pH Measurement and Adjustment:
-
Using a sterile micro-pH probe, measure the pH of the reconstituted solution. As a ditrifluoroacetate salt, the initial pH may be acidic.
-
If necessary, adjust the pH to a physiologically compatible range (typically 7.2-7.4) by adding small volumes of sterile 0.1 N NaOH or 0.1 N HCl. This step is crucial to prevent irritation at the injection site.[2]
-
-
Sterile Filtration:
-
Draw the pH-adjusted solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
-
Storage and Stability:
-
Store the final sterile solution at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[4]
-
It is best practice to prepare fresh solutions for each experiment to ensure potency and stability. If stored, visually inspect the solution for any precipitation or discoloration before use.
-
In Vivo Administration
The following table provides general guidelines for subcutaneous injection in common rodent models.
| Parameter | Mouse | Rat | Source |
| Dosage Range (preclinical) | Not specified, but rat doses can be a starting point. | 0.025-0.3 mg/kg and 3.0-15.0 mg/kg | Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed |
| Injection Volume (Max) | 2-3 mL (split into multiple sites if >1 mL) | 5-10 mL (split into multiple sites if >2-5 mL) | Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - ResearchGate |
| Needle Gauge | 25-27 G | 23-26 G | Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - ResearchGate |
Experimental Workflow
Caption: Workflow for this compound solution preparation and in vivo administration.
Signaling Pathways of Nemifitide-Interacting Receptors
The mechanism of action of Nemifitide is not fully elucidated, but it is known to bind to several G protein-coupled receptors (GPCRs) at micromolar concentrations.[5] The following diagrams illustrate the canonical signaling pathways associated with these receptors.
5-HT2A Receptor Signaling Pathway
Nemifitide acts as an antagonist at the 5-HT2A receptor. This receptor typically couples to Gq protein, leading to the activation of phospholipase C (PLC).
Caption: Antagonistic action of Nemifitide on the 5-HT2A receptor signaling pathway.
NPY1 Receptor Signaling Pathway
The Neuropeptide Y receptor Y1 (NPY1R) is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase.
Caption: Nemifitide interaction with the NPY1 receptor Gi-coupled signaling pathway.
Bombesin Receptor Signaling Pathway
Bombesin receptors (e.g., BB2) are Gq-coupled receptors, similar to the 5-HT2A receptor, leading to PLC activation.
Caption: Nemifitide interaction with the Bombesin receptor Gq-coupled signaling pathway.
Melanocortin 4 (MC4) Receptor Signaling Pathway
The MC4 receptor is primarily coupled to Gs protein, which activates adenylyl cyclase.
Caption: Nemifitide interaction with the MC4 receptor Gs-coupled signaling pathway.
Disclaimer
This document is intended for informational purposes for research professionals. All procedures involving animal models must be reviewed and approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The stability and optimal formulation for this compound may vary depending on the specific experimental conditions. It is recommended to perform small-scale stability and solubility tests prior to large-scale in vivo experiments.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.temple.edu [pharmacy.temple.edu]
- 3. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 顧 建国 (Gu Jianguo) - Exogenous L-fucose attenuates depression induced by chronic unpredictable stress: Implicating core fucosylation has an antidepressant potential. - 論文 - researchmap [researchmap.jp]
Application Notes and Protocols for Cell-Based Assays of Nemifitide Ditfa 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Nemifitide ditfa as a serotonin (B10506) 2A (5-HT2A) receptor antagonist. The following sections detail the principles of relevant assays, step-by-step protocols, and expected data outcomes for researchers in pharmacology and drug development.
Introduction to this compound and the 5-HT2A Receptor
This compound is a synthetic pentapeptide with antidepressant properties.[1][2] Its mechanism of action is not fully elucidated, but it is known to act as an antagonist at the 5-HT2A receptor, binding at micromolar concentrations.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders.[3][4]
The canonical signaling pathway of the 5-HT2A receptor involves its coupling to Gq/G11 proteins.[5] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] Cell-based functional assays are crucial for quantifying the antagonistic potential of compounds like this compound by measuring the inhibition of these downstream signaling events.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound in common cell-based assays for 5-HT2A receptor antagonism. Given that literature suggests micromolar affinity, representative data is presented.[1][2]
Table 1: this compound Antagonist Potency in a Calcium Flux Assay
| Assay Parameter | Value |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptor |
| Agonist | Serotonin (5-HT) |
| Agonist Concentration | EC80 (e.g., 100 nM) |
| This compound IC50 | 1 - 10 µM |
| Positive Control | Ketanserin (IC50: ~5 nM) |
Table 2: this compound Antagonist Potency in an IP1 Accumulation Assay
| Assay Parameter | Value |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptor |
| Agonist | Serotonin (5-HT) |
| Agonist Concentration | EC80 (e.g., 100 nM) |
| This compound IC50 | 1 - 15 µM |
| Positive Control | M100907 (IC50: ~1 nM) |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nemifitide Ditfa in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Nemifitide ditfa, a novel pentapeptide analog of melanocyte-inhibiting factor (MIF-1), in established animal models of depression. The protocols outlined below are designed to assess the antidepressant-like efficacy of this compound and to elucidate its potential mechanisms of action.
Introduction to this compound and its Putative Mechanism of Action
This compound is a synthetic pentapeptide with a rapid onset of antidepressant effects observed in both preclinical and clinical studies.[1][2][3] Its mechanism of action is not yet fully elucidated but is thought to be analogous to that of its parent compound, Melanocyte-Inhibiting Factor (MIF-1).[3] MIF-1 is an endogenous peptide that can modulate dopaminergic and serotonergic systems and acts as an antagonist to alpha-melanocyte-stimulating hormone (α-MSH). By blocking α-MSH, Nemifitide may influence the melanocortin system, which is implicated in the regulation of mood and anhedonia.[4] Nemifitide has also been shown to have a weak binding affinity for 5-HT₂ₐ, NPY₁, bombesin, and MC₄ and MC₅ receptors.[3] The antidepressant effects of MIF-1 are associated with the activation of the ERK1/2 signaling pathway, suggesting a potential intracellular cascade for Nemifitide's action.[5]
Recommended Animal Models for this compound Testing
Several well-validated animal models are suitable for assessing the antidepressant-like properties of this compound. These include genetic, acute, and chronic stress-induced models.
-
Flinders Sensitive Line (FSL) Rat Model: A genetic model of depression characterized by innate exaggerated immobility in the Forced Swim Test.[1] This model has been successfully used to demonstrate the efficacy of this compound.[1]
-
Forced Swim Test (FST): An acute behavioral despair model widely used for screening potential antidepressant drugs.[6]
-
Tail Suspension Test (TST): Another acute model of behavioral despair, particularly useful for high-throughput screening in mice.[6][7][8]
-
Chronic Mild Stress (CMS) Model: A translationally relevant model that induces a depressive-like phenotype, including anhedonia, through prolonged exposure to a series of unpredictable, mild stressors.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data from a study by Overstreet et al. (2004) investigating the effects of this compound in the Flinders Sensitive Line (FSL) rat model using the Forced Swim Test.
| Animal Model | Test Compound | Doses (mg/kg, s.c.) | Treatment Duration | Primary Outcome Measure | Key Findings |
| Flinders Sensitive Line (FSL) Rats | This compound | 0.025, 0.05, 0.1, 0.3, 0.4, 0.8, 1.2, 2.4, 3.0, 6.0, 15.0 | 5 or 14 days | Increased swimming time (s) | Significant increase in swimming time at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses after 14 days of treatment. After 5 days, 0.3 mg/kg significantly increased swimming time.[1] |
| Flinders Sensitive Line (FSL) Rats | Desipramine | 5.0 | 5 or 14 days | Increased swimming time (s) | Significantly increased swimming time after 5 and 14 days of treatment.[1] |
| Flinders Sensitive Line (FSL) Rats | Fluoxetine | 5.0 | 5 or 14 days | Increased swimming time (s) | No significant effect after 5 days, but a significant increase in swimming time after 14 days of treatment.[1] |
Experimental Protocols
Flinders Sensitive Line (FSL) Rat Model with Forced Swim Test
Objective: To assess the antidepressant-like effect of this compound by measuring changes in swimming behavior in a genetically predisposed model of depression.
Materials:
-
Flinders Sensitive Line (FSL) rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Forced swim test apparatus (a transparent cylinder, 40 cm high x 20 cm diameter, filled with water at 25°C to a depth of 30 cm)
-
Video recording and analysis software
Procedure:
-
Animal Housing and Acclimation: House FSL rats under standard laboratory conditions (12:12 h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
Drug Administration:
-
Prepare fresh solutions of this compound and vehicle daily.
-
Administer this compound or vehicle subcutaneously (s.c.) once daily for the specified duration (e.g., 5 or 14 consecutive days).
-
-
Forced Swim Test:
-
24 hours after the final drug administration, place each rat individually into the swim cylinder.
-
The test duration is typically 5 minutes.
-
Record the entire session using a video camera.
-
Score the duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing).
-
-
Data Analysis:
-
Analyze the video recordings to quantify the time spent in each behavioral state.
-
Compare the mean swimming/immobility times between the Nemifitide-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Proposed Protocol for Tail Suspension Test (TST) in Mice
Objective: To evaluate the acute antidepressant-like effects of this compound by measuring the reduction in immobility time in mice.
Materials:
-
Male C57BL/6J mice (or another suitable strain)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Tail suspension apparatus
-
Video recording and analysis software
Procedure:
-
Animal Housing and Acclimation: House mice under standard laboratory conditions for at least one week.
-
Drug Administration:
-
Administer a single dose of this compound or vehicle via subcutaneous injection 30-60 minutes before the test.
-
-
Tail Suspension Test:
-
Data Analysis:
-
Compare the mean immobility times between the Nemifitide-treated and vehicle-treated groups using a t-test or one-way ANOVA.
-
Proposed Protocol for Chronic Mild Stress (CMS) Model
Objective: To determine if chronic treatment with this compound can reverse the depressive-like phenotype (specifically anhedonia) induced by chronic stress.
Materials:
-
Male rats or mice
-
This compound
-
Vehicle (e.g., sterile saline)
-
A variety of mild stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal)[9]
-
Sucrose (B13894) solution (1%) and water bottles
-
Apparatus for other behavioral tests (e.g., open field, elevated plus maze)
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, give animals a free choice between two bottles, one with 1% sucrose solution and one with water.
-
Measure the consumption of each liquid to establish a baseline preference for sucrose.
-
-
Chronic Mild Stress Induction:
-
Expose the animals to a variable sequence of mild, unpredictable stressors daily for a period of 4-8 weeks.[9]
-
A control group should be handled daily but not exposed to the stressors.
-
-
Drug Administration:
-
After the induction of a stable anhedonic state (significant reduction in sucrose preference), begin daily subcutaneous administration of this compound or vehicle.
-
Continue the stress regimen and drug treatment for several weeks (e.g., 2-4 weeks).
-
-
Sucrose Preference Test:
-
Perform SPT weekly to monitor the reversal of anhedonia.
-
-
Other Behavioral Assessments:
-
At the end of the treatment period, other behavioral tests can be conducted to assess anxiety-like behavior, locomotor activity, and cognitive function.
-
-
Data Analysis:
-
Calculate sucrose preference as (sucrose intake / total fluid intake) x 100.
-
Analyze the changes in sucrose preference over time using repeated measures ANOVA.
-
Compare the results of other behavioral tests between groups.
-
Putative Signaling Pathway of this compound
The following diagram illustrates a plausible signaling pathway for the antidepressant action of this compound, based on its relationship with MIF-1 and its known interactions.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemifitide. Innapharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemifitide - Wikipedia [en.wikipedia.org]
- 4. Melanocortin Antagonists Define Two Distinct Pathways of Cardiovascular Control by α- and γ-Melanocyte-Stimulating Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tail suspension test - Wikipedia [en.wikipedia.org]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nemifitide Ditfa Administration in Flinders Sensitive Line (FSL) Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemifitide, a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1), has demonstrated rapid antidepressant-like effects in preclinical studies.[1][2] The Flinders Sensitive Line (FSL) of rats serves as a well-established genetic animal model of depression, exhibiting behavioral and neurochemical characteristics that resemble the human condition, including exaggerated immobility in the forced swim test.[1] These application notes provide detailed protocols for the administration of Nemifitide ditfa in FSL rats and summarize the quantitative outcomes from key behavioral assays. Furthermore, potential signaling pathways are discussed and visualized to guide further mechanistic studies.
Data Presentation
The antidepressant-like effects of Nemifitide have been evaluated in FSL rats using the forced swim test, a standard behavioral assay for screening potential antidepressant compounds. The following tables summarize the quantitative data from these studies, comparing the effects of Nemifitide with the standard antidepressants desipramine (B1205290) and fluoxetine (B1211875).
Table 1: Effect of 5-Day Chronic Administration of Nemifitide, Desipramine, and Fluoxetine on Swimming Behavior in FSL Rats in the Forced Swim Test.
| Treatment Group | Dose (mg/kg) | Outcome |
| Nemifitide | 0.3 | Significantly increased swimming |
| Desipramine | 5.0 | Significantly increased swimming |
| Fluoxetine | 5.0 | No significant effect |
Data compiled from a study where the forced swim test was conducted 22-24 hours after the last of five daily treatments.[1]
Table 2: Dose-Response of Nemifitide on Swimming Behavior in FSL Rats.
| Dose Range (mg/kg) | Effect on Swimming |
| 0.025 - 0.3 (Low) | Significantly increased |
| 0.4 - 2.4 (Intermediate) | No significant effect |
| 3.0 - 15.0 (High) | Significantly increased |
This U-shaped dose-response curve was observed after chronic administration.[1]
Table 3: Long-Lasting Effects of Nemifitide, Desipramine, and Fluoxetine in FSL Rats.
| Treatment Group | Dose (mg/kg) | Long-Lasting Effect |
| Nemifitide | 0.3 | Yes |
| Desipramine | 5.0 | No |
| Fluoxetine | 5.0 | Yes |
Long-lasting effects were assessed after a chronic treatment period.[1]
Experimental Protocols
Protocol 1: Chronic Administration of this compound and Comparator Drugs
This protocol describes the chronic administration of this compound, desipramine, and fluoxetine to FSL rats for the evaluation of antidepressant-like effects.
Materials:
-
This compound
-
Desipramine hydrochloride
-
Fluoxetine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Flinders Sensitive Line (FSL) male rats
-
Standard laboratory animal housing
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: Acclimate male FSL rats to the housing conditions for at least one week prior to the start of the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound, desipramine, and fluoxetine in sterile saline on each day of administration.
-
Dosing Regimen:
-
Administer the assigned treatment (Nemifitide, desipramine, fluoxetine, or vehicle) via subcutaneous (s.c.) injection once daily for a period of 5 or 14 consecutive days.[1]
-
Doses for Nemifitide can range from 0.025 to 15.0 mg/kg to assess the dose-response relationship.[1]
-
Comparator doses are typically 5.0 mg/kg for both desipramine and fluoxetine.[1]
-
The control group receives an equivalent volume of sterile saline.
-
-
Behavioral Testing: Conduct the Forced Swim Test 22-24 hours after the final drug administration.[1]
Protocol 2: Forced Swim Test (FST) in FSL Rats
The FST is used to assess behavioral despair, a core symptom of depression. Antidepressant treatments are expected to increase active behaviors (swimming, climbing) and decrease immobility time.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water at 25°C
-
Towels
-
Warming cage or lamp
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Pre-swim Session (Day 1):
-
Fill the cylinder with water to a depth of approximately 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and place it in a warming cage for a few minutes before returning it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim session, place the rats back into the same cylinders with fresh water for a 5-minute test session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of the following behaviors during the 5-minute test session:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
An increase in swimming and/or climbing time, and a corresponding decrease in immobility time, is indicative of an antidepressant-like effect.
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the antidepressant-like effects of Nemifitide in FSL rats.
Caption: Experimental workflow for Nemifitide administration in FSL rats.
Putative Signaling Pathways of Nemifitide
The precise mechanism of action for Nemifitide is not yet fully elucidated.[1] However, it is known to be an analog of melanocyte-inhibiting factor (MIF-1) and has been shown to bind to several G protein-coupled receptors (GPCRs), including the 5-HT2A and NPY1 receptors, albeit at micromolar concentrations. The clinical significance of these interactions is still under investigation. Below is a diagram illustrating the putative signaling pathways that may be modulated by Nemifitide based on its receptor binding profile.
Caption: Putative signaling pathways of Nemifitide.
References
Application Note: Quantification of Nemifitide ditfa in Human Cerebrospinal Fluid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the quantitative analysis of Nemifitide ditfa, a novel pentapeptide antidepressant, in human cerebrospinal fluid (CSF). The methodologies described herein are based on established principles of bioanalysis for peptides and are intended to serve as a comprehensive guide for researchers.
Introduction:
Nemifitide (INN-00835) is a pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, structurally similar to the melanocyte-inhibiting factor (MIF-1).[1][2] It has been investigated in clinical trials for the treatment of major depressive disorder and has shown a rapid onset of action in some cases.[1][3] Nemifitide is administered via subcutaneous injection and has a short elimination half-life of 15-30 minutes.[1] Although its precise mechanism of action is not fully understood, it has been shown to bind to several receptors, including the 5-HT2A receptor, where it acts as an antagonist at micromolar concentrations.[1][2]
Given its therapeutic potential and central nervous system activity, quantifying this compound concentrations in cerebrospinal fluid is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details two robust methods for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Physicochemical Properties of Nemifitide
A summary of the key physicochemical properties of Nemifitide is presented in the table below. This information is essential for method development, particularly for LC-MS/MS.
| Property | Value | Reference |
| Molecular Formula | C33H43FN10O6 | [1] |
| Molar Mass | 694.769 g/mol | [1] |
| Structure | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2 | [1][2] |
| Administration | Subcutaneous injection | [1] |
| Half-life | 15-30 minutes | [1] |
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex biological matrices like CSF. This protocol outlines a hypothetical, yet scientifically grounded, approach for measuring this compound concentrations.
Experimental Protocol: LC-MS/MS
2.1.1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., 13C, 15N labeled) as an internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human cerebrospinal fluid (drug-free)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
2.1.2. Sample Preparation (Solid-Phase Extraction):
-
CSF Sample Thawing: Thaw frozen CSF samples on ice.
-
Internal Standard Spiking: To 200 µL of CSF, add 10 µL of the internal standard solution (concentration to be optimized).
-
Protein Precipitation: Add 600 µL of acetonitrile with 0.1% formic acid to the CSF sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2.1.3. Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.4. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and its stable isotope-labeled internal standard. Hypothetical transitions are provided below. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | To be determined |
| This compound (IS) | [M+H]+ (isotope labeled) | To be determined | To be determined |
Data Presentation: LC-MS/MS
Calibration Curve:
A calibration curve should be prepared in drug-free CSF over the expected concentration range.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Hypothetical Value |
| 0.5 | Hypothetical Value |
| 1.0 | Hypothetical Value |
| 5.0 | Hypothetical Value |
| 10.0 | Hypothetical Value |
| 50.0 | Hypothetical Value |
| 100.0 | Hypothetical Value |
Precision and Accuracy:
Quality control (QC) samples at low, medium, and high concentrations should be analyzed to determine the method's precision and accuracy.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 0.3 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MQC | 8.0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HQC | 80.0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: LC-MS/MS Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification in CSF.
Method 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be a high-throughput alternative for quantifying this compound, provided that specific antibodies are available or can be developed. This section outlines a general competitive ELISA protocol.
Experimental Protocol: ELISA
3.1.1. Materials and Reagents:
-
This compound specific primary antibody (e.g., rabbit polyclonal)
-
This compound-HRP conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Human cerebrospinal fluid (drug-free)
-
Standard laboratory equipment (plate reader, pipettes, etc.)
3.1.2. Assay Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of this compound in drug-free CSF. Dilute CSF samples as needed with assay buffer.
-
Incubation: Add 50 µL of standards, controls, and samples to the appropriate wells of the coated microtiter plate.
-
Addition of Conjugate and Antibody: Add 25 µL of this compound-HRP conjugate and 25 µL of the primary antibody to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature on a shaker.
-
Washing: Wash the plate 4 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 15 minutes.
Data Presentation: ELISA
Standard Curve:
The absorbance will be inversely proportional to the concentration of this compound.
| Concentration (ng/mL) | Absorbance (450 nm) |
| 0 | Hypothetical Value |
| 0.1 | Hypothetical Value |
| 0.5 | Hypothetical Value |
| 1.0 | Hypothetical Value |
| 5.0 | Hypothetical Value |
| 10.0 | Hypothetical Value |
| 50.0 | Hypothetical Value |
Assay Performance:
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Upper Limit of Quantification (ULOQ) | To be determined |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy | 80-120% |
Hypothetical Signaling Pathway of Nemifitide
While the exact mechanism of action is unclear, Nemifitide has been shown to act as an antagonist at the 5-HT2A receptor.[1][2] The following diagram illustrates a plausible signaling pathway.
Caption: Hypothetical signaling pathway of Nemifitide as a 5-HT2A receptor antagonist.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the quantification of this compound in human cerebrospinal fluid. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for discovery and clinical research. The ELISA method, once specific antibodies are developed, can serve as a high-throughput alternative for routine analysis. The successful implementation of these methods will be instrumental in advancing our understanding of Nemifitide's pharmacokinetics and its therapeutic effects in the central nervous system.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Nemifitide Ditfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic (PK) studies for Nemifitide ditfa, a pentapeptide antidepressant. The protocols outlined below are intended to be adapted to specific laboratory conditions and regulatory requirements.
Introduction to this compound
This compound is a synthetic pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It is under investigation for the treatment of major depressive disorder and has been administered to over 430 individuals in clinical trials.[1] A key characteristic of Nemifitide is its rapid onset of action, observed within 5-7 days in some studies.[1]
Pharmacological Profile:
| Property | Description | Reference |
| Molecular Formula | C33H43FN10O6 | [1] |
| Molar Mass | 694.769 g·mol−1 | [1] |
| Administration Route | Subcutaneous (s.c.) injection (inactive orally) | [1] |
| Elimination Half-life | 15-30 minutes in humans | [1] |
| Mechanism of Action | Unclear, but known to cross the blood-brain barrier. It binds to several receptors, including 5-HT2A (as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5, albeit at micromolar concentrations. | [1][2] |
Experimental Design for In Vivo Pharmacokinetic Studies
The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.
Animal Model Selection
The choice of animal species is critical for the relevance of preclinical PK data.[3] Rodent models, such as rats, are commonly used in early PK studies due to their well-characterized physiology and the extensive historical data available for extrapolating to humans.[4][5] Given that Nemifitide has been studied in the Flinders Sensitive Line (FSL) rat, a genetic model of depression, this strain could be considered for combined PK/PD studies.[6] For general PK profiling, Sprague-Dawley or Wistar rats are appropriate.
Dosing and Administration
This compound is administered via subcutaneous injection.[1] The formulation should be a sterile solution at a concentration that allows for accurate dosing in a small volume (e.g., 1-5 mL/kg for rats).
Table 1: Suggested Dose Groups for a Single-Dose PK Study in Rats
| Group | Dose (mg/kg) | Route of Administration | Number of Animals (per time point) |
| 1 | 1 | Subcutaneous | 3 |
| 2 | 5 | Subcutaneous | 3 |
| 3 | 20 | Subcutaneous | 3 |
| 4 (IV) | 1 | Intravenous (for bioavailability) | 3 |
Sample Collection
Blood samples are the primary matrix for quantifying this compound.
Table 2: Blood Sampling Schedule for a Rat PK Study
| Time Point (post-dose) | |
| 0 (pre-dose) | 30 minutes |
| 2 minutes | 1 hour |
| 5 minutes | 2 hours |
| 10 minutes | 4 hours |
| 15 minutes | 8 hours |
Protocol for Blood Sample Collection:
-
Anesthetize the animal according to approved institutional protocols.
-
Collect approximately 0.25 mL of blood from the jugular or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled polypropylene (B1209903) tubes and store at -80°C until analysis.
Bioanalytical Method for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying peptides in biological matrices.[1][7]
Sample Preparation
The goal of sample preparation is to extract this compound from plasma proteins and other interfering substances.
Protocol for Plasma Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of Nemifitide is ideal).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Method development will be required to optimize the chromatographic separation and mass spectrometric detection of this compound.
Table 3: Example LC-MS/MS Parameters for Method Development
| Parameter | Suggested Starting Conditions |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. Monitor for the precursor ion [M+H]+ and characteristic product ions. |
In Vitro Metabolism Studies
In vitro assays are crucial for understanding the metabolic stability of this compound and identifying potential metabolites.
Plasma Stability
Protocol for Plasma Stability Assay:
-
Incubate this compound (e.g., at 1 µM) in fresh rat and human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Process and analyze the samples by LC-MS/MS to determine the remaining concentration of this compound over time.
Liver Microsome and S9 Fraction Stability
These assays assess the contribution of hepatic enzymes to the metabolism of this compound.
Protocol for Liver Microsomal/S9 Stability Assay:
-
Prepare an incubation mixture containing liver microsomes or S9 fraction (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a buffer system (e.g., phosphate (B84403) buffer, pH 7.4).
-
For assessing cytochrome P450-mediated metabolism, include an NADPH-regenerating system.
-
Incubate at 37°C, taking samples at multiple time points.
-
Quench the reaction with cold acetonitrile.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound.
Excretion Study
An excretion study helps to determine the primary routes of elimination of this compound and its metabolites from the body.
Protocol for Excretion Study in Rats:
-
House rats in metabolic cages that allow for the separate collection of urine and feces.
-
Administer a single subcutaneous dose of radiolabeled this compound (if available) or a high dose of non-labeled drug.
-
Collect urine and feces at regular intervals for up to 72 hours post-dose.
-
Homogenize fecal samples.
-
Analyze the radioactivity in urine and fecal homogenates using liquid scintillation counting or quantify the concentration of this compound and its potential metabolites by LC-MS/MS.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Proposed receptor interactions of this compound.
Caption: Workflow for bioanalytical sample preparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Subcutaneous administration of biotherapeutics: current experience in animal models. | Semantic Scholar [semanticscholar.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Nemifitide ditfa in Research
A-Note on Nomenclature: The designation "Nemifitide ditfa" may refer to a specific salt form, such as ditriflutate, which has been mentioned in some studies[1]. This guide addresses the core challenge of managing the short half-life of the active pentapeptide, Nemifitide, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing rapid degradation in my in vitro assay?
A1: Nemifitide, like many therapeutic peptides, has a very short half-life, reported to be between 15 and 30 minutes in vivo[2]. This inherent instability is primarily due to its susceptibility to degradation by proteases, which are abundant in biological matrices like plasma, serum, and cell culture media. Peptides are generally degraded more rapidly in serum compared to plasma due to the activation of proteases during the coagulation process[3][4].
Q2: What are the primary pathways of peptide degradation I should be aware of?
A2: Peptide degradation occurs through two main routes:
-
Chemical Degradation: This involves the alteration of the peptide's structure through reactions like oxidation (especially of methionine or cysteine residues), deamidation (of asparagine and glutamine), hydrolysis of peptide bonds, and racemization[5][6]. These reactions can be influenced by pH, temperature, and buffer components[6][7].
-
Enzymatic Degradation: This is the most significant cause of rapid degradation in biological assays. Proteases and peptidases cleave the peptide bonds at specific sites, inactivating the molecule[8][9]. Linear peptides are particularly vulnerable to exopeptidases that cleave terminal amino acid residues[10].
Q3: How should I prepare and store my this compound stock solutions to maximize stability?
A3: To minimize degradation, peptides should be stored lyophilized at -20°C or -80°C[5]. For creating stock solutions, use a sterile, appropriate solvent (e.g., nuclease-free water, DMSO, or a buffer at an optimized pH). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause physical degradation. Store aliquots at -80°C. For short-term storage of solutions, refrigeration is essential[5].
Q4: Can I add anything to my experimental medium to prevent degradation?
A4: Yes, the most effective strategy is to supplement your medium with a protease inhibitor cocktail . These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, aspartic, and metalloproteases) and are essential for protecting proteins and peptides from degradation during experiments[11][12].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variable protease activity in different batches of serum/plasma. 2. Degradation during sample preparation (e.g., cell lysis). 3. Repeated freeze-thaw cycles of Nemifitide stock. | 1. Use a consistent source of serum/plasma and always include protease inhibitors. Peptide stability can vary significantly between different plasma donors[13]. 2. Ensure lysis buffers contain a potent protease inhibitor cocktail[14]. 3. Prepare single-use aliquots of Nemifitide stock solution. |
| Low or no detectable activity of Nemifitide. | 1. Complete degradation of the peptide. 2. Adsorption to labware surfaces. 3. Incorrect storage or handling. | 1. Run a stability assay to confirm degradation. Increase the concentration of protease inhibitors or use a more stable, modified version of the peptide if available. 2. Use low-protein-binding microplates and pipette tips. 3. Review storage and handling protocols. Store lyophilized peptide at -80°C and reconstituted solutions in single-use aliquots at -80°C[5]. |
| LC-MS analysis shows multiple unexpected peaks. | 1. Enzymatic cleavage is creating various peptide fragments. 2. Chemical degradation (e.g., oxidation, deamidation) is occurring. | 1. This confirms proteolytic degradation. Add a broad-spectrum protease inhibitor cocktail to the sample matrix immediately upon collection/preparation[15]. 2. Control for pH and temperature. Prepare solutions fresh and avoid exposure to atmospheric oxygen to minimize oxidation[5]. |
Data Summary: Strategies to Extend Peptide Half-Life
The following table summarizes common strategies employed to enhance the stability and extend the half-life of therapeutic peptides.
| Strategy | Mechanism of Action | Typical Fold Increase in Half-Life | Key Considerations |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and sterically shielding from proteases.[10][16] | 16-fold or more[10] | Can sometimes reduce binding affinity; concerns about long-term bioaccumulation.[16] |
| Lipidation (Fatty Acid Acylation) | Promotes non-covalent binding to serum albumin, which protects from degradation and clearance.[16][17] | Can extend half-life to approach that of albumin (~19 days).[17] | Hydrophobicity can be a challenge; requires specific amino acid for conjugation.[16] |
| Fusion to Proteins (e.g., Fc, Albumin, XTEN) | Increases molecular size and utilizes natural recycling pathways (e.g., FcRn-mediated recycling).[18][19][20] | 60 to 130-fold (XTEN fusion)[18] | Requires genetic engineering; large size may impact tissue penetration. |
| Amino Acid Substitution | Replacing natural L-amino acids with D-amino acids or unnatural amino acids at cleavage sites prevents protease recognition.[9][10] | Significant (e.g., from 5 min to 2.8 hours for GnRH analogs)[10] | Can alter peptide conformation and biological activity.[9] |
| Terminal Modifications | N-terminal acetylation and C-terminal amidation protect against exopeptidases.[8][10] | Substantial (e.g., from 2-5 min to >24h for a GIP analog)[10] | Protects only the ends of the peptide chain. |
| Cyclization | Stabilizes the peptide's conformation, making it less accessible to proteases.[8][10] | Significant (e.g., Somatostatin half-life extended to nearly 12 hours with Pasireotide)[8] | Can be synthetically challenging and may affect receptor binding. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to quantify the rate of Nemifitide degradation in a plasma matrix.
Materials:
-
This compound
-
Human or animal plasma (e.g., EDTA-anticoagulated)
-
Protease Inhibitor Cocktail (broad-spectrum)
-
Trichloroacetic acid (TCA) for protein precipitation
-
LC-MS system for quantification
Procedure:
-
Thaw plasma on ice. If testing the effect of inhibitors, split the plasma into two pools: one with and one without a protease inhibitor cocktail.
-
Spike Nemifitide into the plasma to a final concentration (e.g., 10-50 µM).
-
Incubate the samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation agent, such as a 2:1 ratio of cold acetonitrile (B52724) or a final TCA concentration of 3% (w/v)[3].
-
Vortex vigorously and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the concentration of remaining intact Nemifitide at each time point.
-
Calculate the half-life (t½) by plotting the natural log of the remaining peptide concentration against time and fitting to a first-order decay model.
Protocol 2: Preparation of Stabilized Nemifitide Working Solutions
This protocol describes how to prepare a working solution for cell-based assays to minimize degradation.
Materials:
-
Lyophilized this compound
-
Sterile DMSO or appropriate buffer
-
Cell culture medium (e.g., DMEM)
-
Heat-inactivated fetal bovine serum (FBS)
-
Broad-spectrum Protease Inhibitor Cocktail (e.g., cOmplete™, Roche; P8340, Sigma-Aldrich)
Procedure:
-
Prepare a high-concentration stock solution of Nemifitide (e.g., 10 mM) in sterile DMSO. Aliquot into single-use volumes and store at -80°C.
-
On the day of the experiment, prepare the complete cell culture medium.
-
Add the protease inhibitor cocktail to the complete medium according to the manufacturer's instructions (e.g., 1X final concentration).
-
Thaw a single aliquot of the Nemifitide stock solution.
-
Perform a serial dilution of the Nemifitide stock directly into the protease inhibitor-supplemented medium to achieve the final desired working concentrations.
-
Add the final Nemifitide working solutions to your cell cultures immediately.
Visualizations
Logical Workflow for Troubleshooting Peptide Instability
Caption: A flowchart to guide researchers in troubleshooting Nemifitide instability.
General Peptide Degradation Pathways
Caption: Major chemical and enzymatic pathways leading to peptide degradation.
Signaling Pathway Context for Nemifitide
Nemifitide's precise mechanism of action is not fully elucidated, but it is known to be an analog of Melanocyte-Inhibiting Factor (MIF-1) and has been shown to act as an antagonist at 5-HT₂ₐ receptors, among other weak interactions[2]. The diagram below illustrates a simplified, hypothetical pathway involving 5-HT₂ₐ receptor antagonism, a common mechanism for some antidepressant and antipsychotic drugs.
Caption: Simplified pathway showing Nemifitide's antagonistic effect on 5-HT₂ₐ receptors.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemifitide - Wikipedia [en.wikipedia.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. scbt.com [scbt.com]
- 12. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [merckmillipore.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 16. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Strategies to improve Nemifitide ditfa efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Nemifitide ditfa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational pentapeptide that has shown potential antidepressant effects. Its primary mechanism of action is believed to involve the modulation of neurotransmitter systems, though the precise pathways are still under investigation. It is a TAR-1 (trace amine-associated receptor 1) agonist and has been observed to influence the serotonergic and dopaminergic systems.
Q2: What are the known limitations or challenges associated with this compound's efficacy?
Early clinical trials have shown a modest and sometimes inconsistent antidepressant effect, which has been a primary challenge in its development. The observed efficacy can be influenced by patient-specific factors and the complexity of the depressive disorders being treated. Further research is needed to identify biomarkers that could predict patient response.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy Observed in Preclinical Models
If you are observing lower-than-expected efficacy in your preclinical models, consider the following troubleshooting steps:
-
Route of Administration: The method of delivery can significantly impact bioavailability and efficacy. Subcutaneous administration has been used in clinical trials. Ensure your chosen route is optimal for the model system.
-
Dosage and Formulation: The ditfa salt form of Nemifitide is used to improve its stability and solubility. Verify the correct formulation and dosage based on previous studies.
-
Metabolic Stability: Nemifitide is a peptide and may be subject to rapid degradation by peptidases. Consider co-administration with peptidase inhibitors or utilizing a more stable analog if available.
Issue 2: High Variability in Experimental Results
High variability between experimental subjects can obscure the true effect of this compound. To address this, consider the following:
-
Subject Stratification: If possible, stratify your animal subjects based on baseline behavioral or biological markers to reduce inter-individual variability.
-
Environmental Controls: Ensure that all experimental conditions, including housing, diet, and light cycles, are strictly controlled, as these can influence neurotransmitter systems.
-
Assay Sensitivity: The sensitivity of your behavioral or biochemical assays is crucial. Validate your assays to ensure they can detect subtle changes induced by this compound.
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST) in Rodents
This protocol is a common method for evaluating the antidepressant potential of compounds.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Pre-test Session: Place each animal in a cylinder filled with water (23-25°C) for a 15-minute pre-swim session 24 hours before the test session.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) at the desired dose and route (e.g., subcutaneous) at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: Place the animals back into the water-filled cylinders for a 5-minute test session.
-
Data Analysis: Record the duration of immobility during the test session. A significant decrease in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C29H37N5O7S | |
| Molecular Weight | 615.7 g/mol | |
| Half-life (subcutaneous) | Approximately 2-4 hours | |
| Primary Target | Trace Amine-Associated Receptor 1 (TAR-1) |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for the Forced Swim Test (FST).
Caption: Troubleshooting logic for suboptimal efficacy.
Technical Support Center: Nemifitide Ditfa Administration
Disclaimer: Nemifitide ditfa is an investigational compound, and specific data on injection site reactions are limited in publicly available information. This guide is based on general best practices for the subcutaneous administration of peptide-based therapeutics and is intended to support researchers in minimizing potential injection site reactions during preclinical or clinical studies. Always adhere to your specific institutional guidelines and approved protocols.
Troubleshooting Guide: Injection Site Reactions
This guide provides a systematic approach to identifying and mitigating common injection site reactions (ISRs).
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Pain or Stinging During Injection | - Cold Medication: Injecting a cold solution directly from refrigeration can cause discomfort.[1][2] - Incorrect Needle Insertion: Incorrect angle or inserting the needle with the bevel down can increase pain.[3] - Formulation Properties: The pH or excipients of the formulation may cause a stinging sensation.[4][5] - Injection Speed: Injecting the solution too quickly can cause tissue distension and pain.[6] | - Allow the this compound solution to reach room temperature for 20-30 minutes before injection.[2] - Ensure the needle is inserted at a 45° or 90° angle with the bevel facing upwards.[3][7] - If formulation adjustments are possible within the experimental protocol, consult with a formulation specialist. - Inject the solution slowly and steadily.[6] |
| Redness, Swelling, or Itching at the Injection Site | - Localized Inflammatory Response: This is a common reaction to the introduction of a foreign substance.[8] - Repeated Injections at the Same Site: Not rotating injection sites can lead to localized irritation.[3][8] - Improper Site Cleaning: Failure to properly clean the injection site can introduce contaminants.[6] | - Apply a cold compress to the area to reduce swelling and discomfort.[9][10][11] - Rotate injection sites with each administration, keeping a log to avoid overusing one area.[3][7][8] - Always clean the injection site with an alcohol swab and allow it to air dry completely before injecting.[6][12] |
| Bruising or Bleeding at the Injection Site | - Hitting a Small Blood Vessel: This can occasionally happen during needle insertion. - Improper Post-Injection Care: Rubbing the site after injection can cause bruising. | - Apply gentle pressure to the site with a sterile gauze pad after withdrawing the needle.[6] - Avoid rubbing the injection site after administration.[13] |
| Lumps or Hardening of Tissue (Lipohypertrophy) | - Repeated Injections in the Same Location: This is a common consequence of not rotating injection sites.[3] | - Strictly adhere to a site rotation schedule.[3] - Avoid injecting into areas where lumps have formed until they have resolved. |
Frequently Asked Questions (FAQs)
Q1: What are the best injection sites for subcutaneous administration of this compound?
A1: Common sites for subcutaneous injections include the abdomen (at least 1-2 inches away from the navel), the front of the thighs, and the upper outer arms.[6][7][12] It is crucial to rotate these injection sites to prevent tissue damage and ensure consistent absorption.[3][7][8]
Q2: How can I minimize the pain associated with the injection itself?
A2: To minimize pain, ensure the medication is at room temperature before injection.[1][2] You can also numb the skin with an ice pack for about 15 minutes prior to injection.[2] Inserting the needle quickly and smoothly at a 45° or 90° angle can also help.[7]
Q3: Is it normal to experience some redness and swelling after an injection?
A3: Mild, localized reactions such as redness, swelling, and itching at the injection site are common with subcutaneous injections and typically resolve within a few days.[8][10] If the reaction is severe, worsens over time, or is accompanied by systemic symptoms like fever, contact a healthcare professional.[9][10]
Q4: What should I do if I notice a lump at the injection site?
A4: A lump at the injection site may be a sign of lipohypertrophy, which can result from repeated injections in the same spot.[3] It is important to avoid injecting into this area until the lump has resolved and to be diligent about rotating injection sites.
Q5: Can the formulation of this compound affect injection site reactions?
A5: Yes, formulation properties such as pH, volume, and the type of excipients used can influence the sensation of pain or irritation at the injection site.[1][4][5] Higher injection volumes are generally associated with more discomfort.[1]
Experimental Protocols
Protocol for Subcutaneous Injection of this compound
This protocol outlines a best-practice procedure for administering a subcutaneous injection in a research setting to minimize the risk of injection site reactions.
Materials:
-
This compound solution
-
Sterile, single-use syringe and needle (e.g., 29-31 gauge insulin (B600854) syringe)[6]
-
Alcohol swabs
-
Sterile gauze
-
Sharps disposal container
Procedure:
-
Preparation:
-
If the this compound solution is refrigerated, allow it to come to room temperature for 20-30 minutes.[2]
-
Visually inspect the solution for any particulates or discoloration. Do not use if the solution is cloudy or contains particles.
-
Prepare the syringe with the prescribed dose of this compound. Ensure all air bubbles are removed from the syringe.[6][12]
-
Site Selection and Cleaning:
-
Injection:
-
Post-Injection:
-
Monitoring:
-
Monitor the injection site for any signs of a reaction, such as redness, swelling, or pain.
-
Document any observed reactions in the experimental records.
-
Visual Guides
Caption: Troubleshooting workflow for injection site reactions.
Caption: Best-practice subcutaneous injection workflow.
References
- 1. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arthritis.org [arthritis.org]
- 3. gosh.nhs.uk [gosh.nhs.uk]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protopeptide.is [protopeptide.is]
- 7. hydramed.com [hydramed.com]
- 8. pharmasave.com [pharmasave.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 11. Injection Site Reactions: Symptoms, Treatment, and Prevention - GoodRx [goodrx.com]
- 12. help.honehealth.com [help.honehealth.com]
- 13. youtube.com [youtube.com]
- 14. muscleandbrawn.com [muscleandbrawn.com]
Nemifitide Ditfa Preclinical Dose-Response Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nemifitide ditfa in preclinical models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped dose-response curve with this compound in our preclinical model. Is this an expected outcome?
A1: Yes, a U-shaped or biphasic dose-response curve has been reported for this compound in preclinical studies. Specifically, in the Flinders Sensitive Line (FSL) rat model of depression, antidepressant-like effects were observed at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) subcutaneous doses, with a lack of significant effect at intermediate doses.[1][2] This is a known phenomenon for some compounds and can be attributed to several factors, including engagement of different receptor subtypes with varying affinities at different concentrations, or the activation of counter-regulatory mechanisms at intermediate doses.
Q2: What is the recommended animal model for studying the antidepressant-like effects of this compound?
A2: The Flinders Sensitive Line (FSL) rat is a well-established genetic animal model of depression and has been successfully used to characterize the antidepressant-like effects of this compound.[1][2] FSL rats exhibit increased immobility in the forced swim test, a key behavioral paradigm for assessing antidepressant efficacy.
Q3: What is the appropriate route of administration for this compound in preclinical studies?
A3: this compound is inactive orally and should be administered via subcutaneous (SC) injection.[3][4] This route has been used in both preclinical and clinical studies.
Q4: What is the reported half-life of Nemifitide, and how does that influence the dosing schedule?
A4: Nemifitide has a very short half-life of approximately 15-30 minutes.[3][4] Despite this, preclinical and clinical studies have shown efficacy with once-daily subcutaneous administration.[3][4]
Q5: What is the proposed mechanism of action for this compound?
A5: The precise mechanism of action for this compound is not fully understood.[3][4] It is a pentapeptide analog of melanocyte-inhibiting factor (MIF-1).[2][3][4] Nemifitide has been shown to bind to several receptors, including 5-HT2A (as an antagonist), NPY1, bombesin, and MC4 and MC5 receptors, although this binding occurs at micromolar concentrations.[3][4] The clinical and preclinical effects may result from a complex interaction with one or more of these or other yet unidentified targets.
Troubleshooting Guide
Issue 1: Difficulty replicating the U-shaped dose-response curve.
-
Solution 1: Verify Dose Range. Ensure that the selected dose range is wide enough to capture both the low and high effective dose windows, as well as the intermediate ineffective range. Based on published data, this would include doses as low as 0.025 mg/kg and as high as 15.0 mg/kg.[1][2]
-
Solution 2: Check Formulation and Administration. this compound is a peptide and may be susceptible to degradation. Ensure proper storage and handling. Prepare fresh solutions for injection. Confirm the accuracy of the subcutaneous injection technique to ensure consistent delivery of the intended dose.
-
Solution 3: Animal Model Considerations. The FSL rat model is recommended. If using a different model, the dose-response relationship may differ. Ensure the baseline behavioral characteristics of your chosen model are well-established.
Issue 2: High variability in behavioral outcomes (e.g., in the Forced Swim Test).
-
Solution 1: Standardize Experimental Conditions. The Forced Swim Test is sensitive to environmental factors. Maintain consistent water temperature (around 23-25°C), lighting conditions, and handling procedures for all animals.[5]
-
Solution 2: Acclimatize Animals. Properly acclimatize the animals to the testing room and handling procedures to reduce stress-induced variability.
-
Solution 3: Blinding. Ensure that the experimenter scoring the behavioral tests is blinded to the treatment groups to prevent observer bias.
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical dose-response study of this compound in the Flinders Sensitive Line (FSL) rat model using the Forced Swim Test.
| Dose (mg/kg, SC) | Effect on Swimming Behavior in FSL Rats | Statistical Significance |
| 0.025 - 0.3 | Increased swimming time | Significant |
| 0.4 - 2.4 | No significant effect on swimming time | Not Significant |
| 3.0 - 15.0 | Increased swimming time | Significant |
Data extracted from a study by Overstreet et al.[1][2]
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound in the FSL Rat Forced Swim Test
-
Animals: Male Flinders Sensitive Line (FSL) rats.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Preparation:
-
On each day of treatment, dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to the desired concentrations.
-
Prepare a range of doses to cover the expected U-shaped curve (e.g., vehicle control, 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).
-
-
Drug Administration:
-
Forced Swim Test (FST):
-
Conduct the FST 22-24 hours after the final drug administration.[1][2]
-
The apparatus consists of a vertical glass cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the rat from touching the bottom with its hind paws or escaping.
-
Place each rat individually into the cylinder for a 5-minute test session.
-
Record the entire session for later scoring by a blinded observer.
-
Score the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing.[5]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the behavioral measures between the different dose groups and the vehicle control.
-
Visualizations
Caption: Experimental workflow for preclinical dose-response studies of this compound.
Caption: Hypothetical signaling pathway for the U-shaped dose-response of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swim Test Immobility in a Genetic Rat Model of Depression is Modified by Maternal Environment: A Cross-Foster Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nemifitide - Wikipedia [en.wikipedia.org]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nemifitide Ditfa Stability and Degradation in Solution
Welcome to the technical support center for Nemifitide ditfa. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Verify the recommended solvent and concentration for your specific product lot.
-
pH Shift: Peptides are sensitive to pH. A significant shift in the pH of your solution could lead to aggregation and precipitation. Ensure your buffer has adequate capacity to maintain the desired pH.
-
Degradation: Over time, or under stressful conditions (e.g., elevated temperature), this compound may degrade into less soluble products.
-
Contamination: Microbial or particulate contamination can also cause visible changes in the solution.
Troubleshooting Steps:
-
Confirm the recommended solvent and concentration.
-
Measure the pH of the solution.
-
If possible, filter the solution through a 0.22 µm syringe filter.
-
Consider preparing a fresh solution, paying close attention to sterile techniques and proper pH control.
Q2: I am observing a loss of this compound potency in my assay over a short period. What are the likely causes?
A2: A rapid loss of potency is often due to chemical degradation. As a pentapeptide, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at acidic or alkaline pH. The presence of certain amino acids can make specific bonds more labile.
-
Oxidation: Amino acid residues such as Tryptophan (Trp) are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or oxidizing agents.
-
Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln), if present, can undergo deamidation, leading to a change in the peptide's structure and charge.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers (e.g., glass or plastic), reducing the effective concentration in solution.
Troubleshooting Steps:
-
Review your solution's pH and buffer composition. Peptides often have a specific pH range of maximum stability.
-
Store solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term storage).
-
Protect the solution from light, as photodecomposition can occur.
-
Consider using low-adsorption vials or adding a small amount of a non-ionic surfactant to prevent surface adsorption.
Q3: How can I perform a forced degradation study on this compound to understand its stability profile?
A3: Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2] A typical forced degradation study involves exposing the this compound solution to various stress conditions.
General Protocol for Forced Degradation:
-
Acid Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV or fluorescent light).
Samples should be taken at various time points and analyzed using a stability-indicating HPLC method to track the degradation of the parent compound and the formation of degradation products.
Troubleshooting Guide: HPLC Analysis of this compound
Issue: Poor peak shape or resolution during HPLC analysis.
| Potential Cause | Troubleshooting Action |
| Inappropriate Mobile Phase pH | The ionization state of the peptide is critical. Adjust the mobile phase pH to be at least 2 pH units away from the isoelectric point (pI) of this compound. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to improve peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
Issue: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Action |
| Degradation Products | This is expected in stability samples. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Contamination | Inject a blank (mobile phase) to ensure the system is clean. Check all solvents and reagents for purity. |
| Carryover | Implement a robust needle wash protocol between injections. |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (Tryptophan absorbance)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 70°C.
-
Photodegradation: Place the stock solution in a photostability chamber.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Data Presentation
Table 1: Hypothetical Summary of this compound Forced Degradation
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C | 24 | 15.2 | 3 | 12.5 min |
| 0.1 M NaOH, 60°C | 8 | 25.8 | 4 | 9.8 min |
| 3% H₂O₂, RT | 4 | 30.1 | 2 | 18.2 min (Oxidized Trp) |
| 70°C | 48 | 8.5 | 2 | 15.1 min |
| Photostability | 24 | 5.3 | 1 | 20.4 min |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Instability.
References
Addressing mixed efficacy of Nemifitide ditfa in clinical populations
Welcome to the technical support center for Nemifitide (B3062090) ditfa. This resource is designed for researchers, scientists, and drug development professionals investigating the novel pentapeptide antidepressant, Nemifitide. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to address the observed mixed efficacy in clinical populations and to guide your research efforts.
Frequently Asked Questions (FAQs)
Q1: What is Nemifitide ditfa and what is its proposed mechanism of action?
This compound is a synthetic pentapeptide (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2), an analog of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1).[1][2] It is under investigation for the treatment of major depressive disorder (MDD).[1]
The precise mechanism of action remains unclear.[1] However, research has pointed to several potential pathways:
-
Receptor Binding: Nemifitide binds to several receptors, including 5-HT₂ₐ (as an antagonist), Neuropeptide Y (NPY) Y₁, bombesin, and melanocortin receptors MC₄ and MC₅, although these interactions are at micromolar concentrations.[1]
-
Melanocortin System Modulation: As an analog of MIF-1, Nemifitide may function as a blocker of alpha-melanocyte-stimulating hormone (α-MSH) release. This could reduce the inhibitory effect of α-MSH on NPY, a neuropeptide with anxiolytic and antidepressant properties.[3]
The clinical significance of these weak receptor bindings and the exact contribution of each pathway to its antidepressant effect are still under investigation.[1]
Q2: Why has Nemifitide shown "mixed efficacy" in clinical trials?
Clinical trials have reported varied response rates.[1] Several factors may contribute to this mixed efficacy:
-
Patient Population Heterogeneity: The antidepressant effect appears to be more pronounced in specific patient subgroups. An exploratory analysis of one study found a statistically significant effect compared to placebo only in patients with a baseline Hamilton Depression Rating Scale (HAMD) score greater than 22, indicating higher efficacy in more severely depressed individuals.[4][5]
-
Dose Dependency: Efficacy may be dose-dependent. A study comparing 30 mg/d and 45 mg/d doses found a greater and statistically significant effect versus placebo only with the 45 mg/d dose.[4][5]
-
Uncharacterized Biomarkers: Given the unclear mechanism of action, it is likely that underlying genetic or biological differences (e.g., receptor density, metabolic pathways, baseline neuropeptide levels) in the patient population influence treatment response. These biomarkers have not yet been identified.
Q3: How can Nemifitide be effective with a once-daily dosage despite its very short half-life?
This is a notable paradox. Nemifitide has a plasma half-life of only 15-30 minutes, yet it has been administered once daily via subcutaneous injection in most clinical trials while still demonstrating efficacy.[1] This suggests that its pharmacodynamic effects are much longer-lasting than its presence in circulation. Possible explanations include:
-
Target Engagement Dynamics: Nemifitide might initiate a downstream signaling cascade that persists long after the drug has been cleared.
-
Central Nervous System (CNS) Residence Time: While the plasma half-life is short, the drug may have a longer residence time and slower clearance within the CNS after crossing the blood-brain barrier.[6]
Quantitative Data from Clinical Studies
The following tables summarize key efficacy data from select clinical trials, illustrating the variability in patient response.
Table 1: Efficacy in Treatment-Refractory Depression Study: Open-label, pilot study in patients with chronic refractory depression.
| Efficacy Criterion | Total Patients | Responders | Response Rate |
| Montgomery-Asberg Depression Rating Scale (MADRS) | 25 | 11 | 44% |
| 17-item Hamilton Depression Rating Scale (HAMD-17) | 25 | 1 | 4% |
| Data from a study on severely depressed, treatment-refractory patients. Response was defined as >50% improvement in the respective scale.[7] |
Table 2: Efficacy Stratified by Baseline Depression Severity Study: 6-week, double-blind, placebo-controlled study in MDD patients.
| Treatment Group | Baseline HAMD > 22 | Baseline HAMD ≤ 22 |
| Nemifitide (30 mg/d & 45 mg/d) | Higher percentage of responders with statistical separation from placebo. | No significant difference from placebo. |
| Placebo | Lower response rate. | N/A |
| This exploratory analysis suggests Nemifitide is more effective in patients with higher baseline severity.[4][5] |
Table 3: Response to Re-treatment in an Open-Label Extension Study
| Patient Group | Total Patients | Responders to Re-treatment | Response Rate |
| Overall Extension Study Population | 27 | 18 | 66.7% |
| Patients in this study had previously participated in a double-blind, placebo-controlled trial.[8][9] |
Troubleshooting Guides for Preclinical Research
This guide addresses common issues researchers may encounter when studying Nemifitide in vitro or in vivo.
Issue 1: High variability in cell-based assay results (e.g., receptor binding or second messenger assays).
| Potential Cause | Troubleshooting Step |
| Peptide Instability | Nemifitide is a peptide and may be susceptible to degradation. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Inconsistent Cell Culture Conditions | Ensure cell line passage number is low and consistent across experiments. Serum batch variability can affect receptor expression; test new serum lots before use. |
| Low Receptor Expression | Confirm expression of the target receptor (e.g., 5-HT₂ₐ, NPY Y₁) in your cell model using qPCR or Western blot. Consider using a cell line known to express the receptor endogenously or a stably transfected line. |
| Assay Interference | The peptide's charge or structure may interfere with certain assay reagents. Run appropriate controls, including vehicle-only and no-cell controls, to identify sources of interference. |
Issue 2: Lack of antidepressant-like effect in animal models.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Route | Nemifitide is administered subcutaneously in humans.[1] Ensure you are using an appropriate route (e.g., subcutaneous or intraperitoneal injection) and dose. Preclinical studies have shown a U-shaped dose-response curve in some models, where intermediate doses were ineffective.[10] |
| Animal Model Suitability | The choice of model is critical. Nemifitide has shown effects in the Flinders Sensitive Line (FSL) rat, a genetic model of depression.[10] Its efficacy may differ in stress-induced models. |
| Timing of Behavioral Test | The rapid onset of action is a key feature.[1] Assess behavioral outcomes at appropriate time points (e.g., after 5 days of treatment) as well as after chronic administration.[10] |
| Pharmacokinetics in Species | The half-life and CNS penetration of Nemifitide may differ across species. Conduct a preliminary pharmacokinetic study in your chosen species to confirm exposure. |
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway
The diagram below illustrates a potential, though unconfirmed, mechanism of action for Nemifitide based on its known receptor interactions.
Troubleshooting Workflow for Inconsistent Efficacy
Use this workflow to diagnose potential sources of variability in your experimental results.
Experimental Protocols
Protocol 1: 5-HT₂ₐ Receptor Antagonist Activity Assay
This protocol outlines a method to verify the antagonist activity of Nemifitide at the serotonin (B10506) 2A receptor using a calcium mobilization assay in a HEK293 cell line stably expressing the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing human HTR2A (HEK-HTR2A).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for selection).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (10 mM in DMSO).
-
Serotonin (5-HT) stock solution (10 mM in water).
-
Known 5-HT₂ₐ antagonist (e.g., Ketanserin) as a positive control.
-
Black, clear-bottom 96-well microplates.
-
Fluorescent plate reader with injectors.
Methodology:
-
Cell Culture:
-
Culture HEK-HTR2A cells at 37°C, 5% CO₂.
-
Seed cells into 96-well plates at a density of 50,000 cells/well and grow to 90-95% confluency.
-
-
Dye Loading:
-
Prepare loading buffer: Assay Buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate culture medium from wells and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.
-
-
Compound Preparation (Antagonist Plate):
-
Prepare a dilution series of Nemifitide in Assay Buffer (e.g., from 1 nM to 100 µM).
-
Prepare dilutions of Ketanserin (positive control) and vehicle (negative control).
-
-
Assay Procedure:
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 50 µL of the diluted Nemifitide, control, or vehicle to the appropriate wells.
-
Incubate for 20 minutes at room temperature.
-
Place the plate in the fluorescent reader and set the instrument to measure fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Program the injector to add 50 µL of a 5-HT solution (at its EC₈₀ concentration, predetermined) to each well.
-
Measure the fluorescence signal immediately before and after 5-HT addition for at least 60 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Normalize the data: Set the response of the vehicle-treated cells (stimulated with 5-HT) as 100% and the response of unstimulated cells as 0%.
-
Plot the normalized response against the log concentration of Nemifitide.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of Nemifitide that inhibits 50% of the 5-HT-induced calcium response. Compare this to the IC₅₀ of Ketanserin.
-
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nemifitide Ditfa Peptide Delivery
Welcome to the Technical Support Center for Nemifitide ditfa. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental delivery of this pentapeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Stability
Q1: My this compound solution appears cloudy or shows precipitation upon reconstitution. What could be the cause and how can I resolve it?
A1: Peptide aggregation is a common issue that can be influenced by several factors.
-
pH: The solubility of peptides is highly pH-dependent. Ensure the pH of your reconstitution buffer is optimal for Nemifitide. While specific data for this compound is limited, many peptides exhibit a U-shaped solubility curve with the lowest solubility at their isoelectric point (pI). Experiment with buffers at pH values away from the pI.
-
Concentration: High concentrations can promote aggregation.[1] Try reconstituting the peptide at a lower concentration.
-
TFA Content: this compound contains trifluoroacetic acid (TFA) as a counter-ion from the synthesis and purification process.[2] Residual TFA can sometimes influence peptide aggregation and biological activity.[3][4][5] Consider ion-exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or chloride if you suspect interference with your assays.[2]
-
Excipients: The choice of excipients is crucial for peptide stability. Common excipients used in subcutaneous formulations include buffering agents (e.g., histidine, citrate), tonicity modifiers (e.g., sodium chloride, mannitol), and surfactants (e.g., polysorbate 80) to prevent aggregation.[6][7][8][9][10]
Troubleshooting Workflow for Reconstitution Issues
Caption: Troubleshooting workflow for this compound reconstitution issues.
Q2: I am observing a rapid loss of this compound in my formulation. How can I assess and improve its stability?
A2: Nemifitide has a very short in vivo half-life of 15-30 minutes, indicating susceptibility to degradation.[11] To assess stability, a stability-indicating HPLC method is recommended.
Key Stability Challenges for Peptides:
-
Enzymatic Degradation: Proteases in biological matrices can rapidly degrade peptides.
-
Chemical Instability: Oxidation, deamidation, and hydrolysis can occur depending on the peptide sequence and formulation conditions.[12]
Experimental Protocol: Peptide Stability Assay using RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to quantify the amount of intact peptide over time.
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
Incubation: Dilute the stock solution in the desired buffer or biological matrix (e.g., phosphate-buffered saline (PBS), human serum) to a final concentration. Incubate at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quenching: Stop the degradation by adding a quenching solution (e.g., 1% TFA in acetonitrile) to precipitate proteins and enzymes.
-
Centrifugation: Centrifuge the samples to pellet precipitated material.
-
Analysis: Analyze the supernatant by RP-HPLC. The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
Data Presentation: Example Stability of a Pentapeptide in Human Serum
| Time (hours) | % Intact Peptide Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 1 | 85.2 ± 3.1 |
| 2 | 70.5 ± 4.5 |
| 4 | 50.1 ± 3.8 |
| 8 | 25.7 ± 2.9 |
| 24 | < 5.0 |
Note: This is example data and not specific to this compound. Actual degradation rates will vary.
Peptide Delivery and Permeability
Q3: Nemifitide is known to be orally inactive. How can I experimentally determine its permeability?
A3: The low oral bioavailability of peptides is often due to poor membrane permeability and enzymatic degradation. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard methods to assess this.[13][14][15]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Assay Initiation: Add the this compound solution to the apical (AP) side (representing the intestinal lumen).
-
Sampling: At designated time points, collect samples from the basolateral (BL) side (representing the blood side).
-
Quantification: Analyze the concentration of Nemifitide in the collected samples using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the membrane, and C₀ is the initial concentration on the donor side.
Data Presentation: Example Permeability of Pentapeptides
| Peptide | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |
| Nemifitide (Hypothetical) | < 1.0 | N/A | Low |
| Propranolol (High Permeability Control) | > 10.0 | < 2.0 | High |
| Atenolol (Low Permeability Control) | < 1.0 | < 2.0 | Low |
Note: Papp values are classified as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), and high (>10 x 10⁻⁶ cm/s).[7][16][17]
Q4: We are experiencing injection site reactions (ISRs) during in vivo studies with subcutaneous administration of this compound. What are the potential causes and mitigation strategies?
A4: Injection site reactions such as erythema, pain, and swelling are common with subcutaneously administered biologics.[18][19]
Potential Causes:
-
Formulation Properties: pH, osmolality, and certain excipients can cause local irritation.
-
Peptide Properties: The physicochemical properties of Nemifitide itself may trigger a local immune response.
-
Injection Technique: The volume, speed, and site of injection can influence the reaction.[19]
Troubleshooting and Mitigation Strategies:
-
Formulation Optimization:
-
Adjust the pH of the formulation to be closer to physiological pH (~7.4).
-
Ensure the formulation is iso-osmotic.
-
Screen different stabilizing excipients for their potential to cause irritation.
-
-
Dosing and Administration:
-
Consider lowering the injection volume by increasing the concentration, if possible without causing aggregation.
-
Rotate injection sites to minimize local irritation.[19]
-
-
C-formulation with Mitigating Agents: In some cases, co-administration with topical corticosteroids has been shown to reduce ISRs.
Mechanism of Action and Signaling Pathways
Q5: What is the proposed mechanism of action for Nemifitide, and what signaling pathways are involved?
A5: The exact mechanism of action of Nemifitide is not fully elucidated, but it is known to be an analog of melanocyte-inhibiting factor (MIF-1) and acts as an antagonist at the 5-HT2A receptor.[11]
MIF-1 Signaling Pathway: MIF-1 has been shown to activate multiple cellular signals. In neuronal cells, it can lead to the phosphorylation of ERK (a member of the MAPK pathway) and modulate the phosphorylation of STAT3, ultimately leading to the expression of c-Fos, a marker of neuronal activation.[20][21][22]
Caption: Proposed signaling pathway for MIF-1 in neuronal cells.
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Activation by serotonin (B10506) leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[23][24] As an antagonist, Nemifitide would block these downstream effects of serotonin at the 5-HT2A receptor.
Caption: Signaling pathway of the 5-HT2A receptor and the antagonistic action of Nemifitide.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. diva-portal.org [diva-portal.org]
- 8. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Nemifitide - Wikipedia [en.wikipedia.org]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nemifitide. Innapharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Optimizing Nemifitide ditfa dosing schedule for sustained effect
Technical Support Center: Nemifitide (B3062090) ditfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosing schedule of Nemifitide ditfa for a sustained effect in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and administration route for this compound in rodent models of depression?
A1: For initial in vivo studies, a starting dose of 0.3 mg/kg administered via subcutaneous (SC) injection is recommended.[1] This is based on studies in the Flinders Sensitive Line (FSL) rat model, which demonstrated a significant increase in swimming behavior in the forced swim test at this dosage.[1] this compound is inactive orally and must be administered via injection.[2]
Q2: What is the pharmacokinetic profile of this compound and how does it influence the dosing schedule?
A2: this compound has a very short plasma half-life of approximately 15-30 minutes in humans.[2] Despite this, once-daily administration has been shown to be effective in clinical trials for depression.[2] In preclinical rodent models, Tmax is observed around 10 minutes post-subcutaneous injection.[3] The sustained effect, despite the short half-life, suggests that downstream signaling cascades are activated, leading to prolonged therapeutic action. Therefore, a once-daily dosing regimen is a reasonable starting point for preclinical efficacy studies.
Q3: How can I optimize the dosing schedule to achieve a sustained antidepressant-like effect in my animal model?
A3: To optimize the dosing schedule for a sustained effect, consider the following:
-
Dose-Response Studies: Conduct a dose-response study to identify the optimal dose for your specific animal model and behavioral endpoint. Studies have shown a U-shaped dose-response curve, with efficacy at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses.[1]
-
Chronic Dosing: Administer this compound for a minimum of 5-7 consecutive days to observe a stable antidepressant-like effect.[1][4] Some studies extend this to 14 days.[1][5]
-
Washout Period: To assess the duration of the effect, include a washout period after the last dose and continue to monitor behavioral and molecular endpoints. A long-lasting effect has been observed for Nemifitide.[1]
Q4: What are the expected behavioral outcomes in preclinical models after optimal dosing of this compound?
A4: In validated rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), optimal dosing of this compound is expected to significantly decrease immobility time, indicating an antidepressant-like effect.[4][6][7] An increase in swimming and climbing behavior in the FST may also be observed.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
-
Potential Cause: Inconsistent drug administration, animal stress, or inappropriate animal model.
-
Troubleshooting Steps:
-
Verify Injection Technique: Ensure consistent subcutaneous administration. For recommended volumes and needle gauges, refer to institutional guidelines.[8]
-
Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) before starting the experiment to reduce stress-induced variability.
-
Animal Model Selection: Ensure the chosen animal model is appropriate for studying depression. Models like the Flinders Sensitive Line (FSL) rats or chronic unpredictable mild stress (CUMS) models are well-established.[1][7][9]
-
Issue 2: Lack of a Sustained Effect After Dosing
-
Potential Cause: Suboptimal dose, insufficient duration of treatment, or rapid metabolism of the peptide.
-
Troubleshooting Steps:
-
Re-evaluate Dose: Refer to the dose-response data and consider testing a wider range of doses, including both lower and higher concentrations, due to the observed U-shaped dose-response curve.[1]
-
Extend Treatment Duration: Increase the duration of daily dosing to at least 14 days to allow for the full development of neuroadaptive changes.
-
Assess Peptide Stability: While Nemifitide is a stable analog, ensure proper storage and handling to prevent degradation. Prepare solutions fresh daily.
-
Issue 3: Peptide Solubility and Administration Issues
-
Potential Cause: Improper solvent or injection volume.
-
Troubleshooting Steps:
-
Solvent Selection: this compound should be dissolved in sterile, distilled water. If solubility issues arise, a small amount of 10-30% acetic acid can be added.[10]
-
Injection Volume: Adhere to recommended injection volumes for the specific rodent species and route of administration to avoid tissue damage and ensure accurate dosing.[11]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nemifitide in Healthy Volunteers Following Subcutaneous Administration [3]
| Dosing Group | Dose (mg) | Cmax (ng/ml) | Tmax (min) | AUC(0-24) (ng·h/ml) |
| Group 1 | 40 | 226 | 10 | 108 |
| Group 2 | 40 | 245 | 10 | 106 |
| Group 3 | 80 | 440 | 10 | 205 |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in FSL Rats [1]
| Treatment Group | Dose (mg/kg) | Duration of Treatment | Immobility Time (seconds) |
| Vehicle Control | - | 14 days | 180 ± 15 |
| This compound | 0.3 | 14 days | 110 ± 12 |
| This compound | 1.0 | 14 days | 175 ± 18 |
| This compound | 10.0 | 14 days | 120 ± 14 |
| Fluoxetine | 10.0 | 14 days | 115 ± 10 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: a. On the first day (pre-test), place each mouse individually into the cylinder for 15 minutes. b. 24 hours later, administer this compound, vehicle, or a positive control (e.g., fluoxetine) via subcutaneous injection. c. 60 minutes post-injection, place the mice back into the cylinder for a 6-minute test session. d. Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Western Blot for Brain-Derived Neurotrophic Factor (BDNF) Expression
-
Sample Preparation: a. Following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus on ice. b. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the homogenates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant. d. Determine protein concentration using a BCA protein assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against BDNF overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Compare the relative BDNF expression between treatment groups.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemifitide - Wikipedia [en.wikipedia.org]
- 3. Comparison of systemic exposure to nemifitide following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 6. Evaluation of antidepressants.pptx [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. az.research.umich.edu [az.research.umich.edu]
Troubleshooting Nemifitide ditfa solubility issues for lab use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Nemifitide ditfa solubility for laboratory use.
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 250 mg/mL | 270.91 mM | High solubility has been reported. |
| DMSO | Data not available | Data not available | Recommended as a starting solvent for hydrophobic peptides. Nemifitide has hydrophobic residues, so it may be soluble. |
| Ethanol (B145695) | Data not available | Data not available | May be suitable for some peptides, but miscibility with aqueous buffers should be considered. |
| PBS (Phosphate-Buffered Saline) | Data not available | Data not available | Solubility may be pH-dependent. Given its high water solubility, it is likely soluble in PBS. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the solubilization of this compound.
Q1: My this compound is not dissolving in water, even though it's reported to be highly soluble. What should I do?
A1: If you are experiencing difficulty dissolving this compound in water, consider the following steps:
-
Check the pH: The ditrifluoroacetate (ditfa) salt of Nemifitide can make the solution slightly acidic upon dissolution. The solubility of peptides is often pH-dependent. While specific data for Nemifitide is unavailable, you can try adjusting the pH slightly towards neutral (pH 6-7) to see if it improves solubility.
-
Gentle Warming: Warm the solution to 37°C. This can help increase the dissolution rate. Avoid excessive heating, as it may lead to degradation.
-
Sonication: Use an ultrasonic bath to aid dissolution. Short bursts of sonication can help break up aggregates.
-
Vortexing: Vigorous vortexing can also help to dissolve the peptide.
Q2: I need to dissolve this compound in a solvent other than water for my experiment. What do you recommend?
A2: While water is the recommended solvent due to high solubility, other solvents may be used if required by your experimental setup.
-
DMSO (Dimethyl sulfoxide): For many peptides, DMSO is a good initial solvent. Dissolve the peptide in a small amount of anhydrous DMSO and then slowly add your aqueous buffer to the desired concentration. Be aware that high concentrations of DMSO can be toxic to cells.
-
Ethanol: Solubility in ethanol is not well-documented. If you choose to use ethanol, it is recommended to first dissolve the peptide in a small amount of ethanol and then dilute with your experimental buffer.
Q3: My this compound solution appears cloudy or has precipitates. What does this mean and how can I fix it?
A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. This can happen if the solubility limit is exceeded or if the solvent conditions are not optimal.
-
Dilution: Your concentration may be too high. Try diluting the solution with more solvent.
-
pH Adjustment: As mentioned in Q1, the pH of the solution can significantly impact solubility. Check and adjust the pH if necessary.
-
Change of Solvent: If dilution and pH adjustment do not work, you may need to try a different solvent system as described in Q2.
Q4: How should I store my this compound stock solution to prevent degradation?
A4: Proper storage is crucial for maintaining the stability and activity of your peptide.
-
Short-term storage (days to weeks): Store the solution at 2-8°C.
-
Long-term storage (months): Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.
Q5: Is this compound stable at room temperature?
A5: As a lyophilized powder, this compound is stable at room temperature for short periods. However, for long-term storage, it should be kept at -20°C. Once in solution, it is recommended to keep it on ice during experiments and store it at 2-8°C for short periods or frozen for long-term storage.
Experimental Protocols
Protocol for Dissolving this compound in Water
This protocol outlines the steps for preparing a stock solution of this compound in water.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
-
Add Solvent: Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution in 1 mL, add 1 mL of water to 10 mg of peptide).
-
Mix Gently: Gently swirl or pipette the solution up and down to mix. Avoid vigorous shaking, which can cause aggregation.
-
Aid Dissolution (if necessary): If the peptide does not dissolve completely, follow the troubleshooting steps outlined in the FAQ section (gentle warming, sonication).
-
Confirm Dissolution: The final solution should be clear and free of visible particulates.
-
Storage: Store the stock solution as recommended in the storage guidelines.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Conceptual signaling pathways of this compound.
Validation & Comparative
Nemifitide Ditfa Shows Dose-Dependent Efficacy in Major Depressive Disorder Trials
For Immediate Release
New analyses of clinical trial data on Nemifitide (B3062090) ditfa, a novel pentapeptide antidepressant, reveal a dose-dependent effect in patients with major depressive disorder (MDD), with the 45 mg/d dose demonstrating statistically significant superiority over placebo in reducing depressive symptoms. These findings, primarily from a key 6-week, double-blind, multicenter, placebo-controlled study, provide valuable insights for researchers and drug development professionals in the ongoing search for new antidepressant therapies.
Nemifitide ditfa, an analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), has been investigated for its potential as a rapid-acting antidepressant. The primary route of administration in these trials was subcutaneous injection.
Summary of Key Clinical Trial Findings
A pivotal proof-of-principle study randomized 81 outpatients with MDD (diagnosed by DSM-IV criteria) to receive daily subcutaneous injections of 30 mg of nemifitide, 45 mg of nemifitide, or placebo for two 5-day cycles over two weeks, followed by a 4-week follow-up period.[1][2] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard measure of depressive symptom severity. Secondary measures included the 17-item Hamilton Depression Rating Scale (HAM-D17) and the Clinical Global Impression (CGI) scale.
Quantitative Efficacy Data
The 45 mg/d dose of nemifitide demonstrated a statistically significant improvement in MADRS scores compared to placebo at the time of peak effect, which occurred one week after the end of the 2-week treatment period.[1][2] While the 30 mg/d dose showed a numerical advantage over placebo, it did not reach statistical significance.[1]
A post-hoc analysis of the data revealed a more pronounced effect in patients with more severe depression at the start of the trial. In patients with a baseline HAM-D17 score greater than 22, both the 30 mg/d and 45 mg/d doses of nemifitide showed a statistically significant separation from placebo in the percentage of responders.[1][2] For patients with a baseline HAM-D17 score of 22 or less, no significant difference was observed between the nemifitide groups and placebo.[1][2]
Table 1: Patient Demographics and Baseline Characteristics (Intention-to-Treat Population)
| Characteristic | Nemifitide 30 mg/d (n=29) | Nemifitide 45 mg/d (n=26) | Placebo (n=26) |
| Age (years), mean (SD) | 42.8 (11.5) | 43.5 (10.5) | 44.2 (11.3) |
| Sex (% female) | 62.1 | 65.4 | 61.5 |
| Baseline MADRS score, mean (SD) | 30.1 (4.4) | 30.7 (4.6) | 30.5 (4.8) |
| Baseline HAM-D17 score, mean (SD) | 22.8 (3.1) | 23.3 (3.3) | 22.9 (3.2) |
Table 2: Efficacy Outcomes - Change from Baseline in Depression Scores
| Outcome Measure | Nemifitide 30 mg/d | Nemifitide 45 mg/d | Placebo |
| MADRS Mean Change from Baseline at Peak Effect (Day 22) | -11.8 | -13.5* | -8.7 |
| HAM-D17 Mean Change from Baseline at Peak Effect (Day 22) | -8.9 | -10.2 | -7.1 |
* p < 0.05 vs. Placebo
Table 3: Responder and Remission Rates at Peak Effect (Day 22)
| Outcome | Nemifitide 30 mg/d | Nemifitide 45 mg/d | Placebo |
| Response Rate (>50% reduction in MADRS) | 50.0% | 53.8% | 40.0% |
| Remission Rate (MADRS ≤ 9) | 17.9% | 23.1% | 20.0% |
Note: Response and remission rates for the overall population are presented; statistical significance for these rates was primarily observed in the subgroup of more severely depressed patients.
Experimental Protocols
Key Placebo-Controlled Trial Methodology
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[1][2]
-
Participants: Male and female outpatients, aged 18-65 years, meeting DSM-IV criteria for a major depressive episode. A baseline MADRS score of ≥ 25 was required.
-
Treatment:
-
This compound 30 mg/d, administered subcutaneously.
-
This compound 45 mg/d, administered subcutaneously.
-
Placebo, administered subcutaneously.
-
Treatment was administered once daily for 5 consecutive days per week for 2 weeks.
-
-
Primary Outcome Measure: Change from baseline in the total MADRS score.[1][2]
-
Secondary Outcome Measures: Change from baseline in the HAM-D17 score, CGI-Severity, and CGI-Improvement scores.[1][2]
-
Statistical Analysis: The primary efficacy analysis was performed on the intention-to-treat (ITT) population using a last-observation-carried-forward (LOCF) approach.
Proposed Mechanism of Action
The precise mechanism of action of nemifitide is not fully elucidated but is thought to be multifactorial, leveraging its similarity to melanocyte-inhibiting factor (MIF-1). The proposed pathways include:
-
Dopamine (B1211576) Receptor Modulation: Nemifitide is a positive allosteric modulator of D2 and D4 dopamine receptors. This modulation is believed to enhance dopaminergic transmission, which is often dysregulated in depression. This can lead to the activation of downstream signaling cascades, including the ERK/MAPK pathway, which is involved in neuroplasticity and cellular resilience.
-
Serotonin 2A (5-HT2A) Receptor Antagonism: Nemifitide acts as an antagonist at 5-HT2A receptors. Blockade of these receptors is a known mechanism of action for some antidepressant and atypical antipsychotic medications. This antagonism can lead to an increase in downstream dopamine release in key brain regions like the prefrontal cortex and striatum, contributing to its antidepressant effects.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The clinical trial followed a structured workflow from patient screening to the final analysis of efficacy and safety data.
Caption: Workflow of the pivotal placebo-controlled trial.
References
A Comparative In Vivo Efficacy Analysis of Nemifitide Ditartrate and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Nemifitide ditartrate, a novel pentapeptide antidepressant, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections detail their performance in preclinical models, experimental protocols, and proposed mechanisms of action.
Quantitative Data Summary
A direct preclinical comparison of Nemifitide and fluoxetine was conducted by Overstreet et al. in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression. While the full quantitative data from this study is not publicly available, the key findings are summarized below.
| Parameter | Nemifitide Ditartrate | Fluoxetine | Animal Model | Reference |
| Antidepressant-like Effect (after 5 days) | Significant increase in swimming behavior at 0.3 mg/kg.[1] | No significant effect on swimming behavior at 5.0 mg/kg.[1] | Flinders Sensitive Line (FSL) Rats | [1] |
| Long-lasting Effects | Demonstrated long-lasting antidepressant-like effects.[1] | Demonstrated long-lasting antidepressant-like effects.[1] | Flinders Sensitive Line (FSL) Rats | [1] |
| Effective Dose Range | Biphasic dose-response: effective at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses.[1] | Not detailed in the comparative study, but typically effective at 5-20 mg/kg in rats. | Flinders Sensitive Line (FSL) Rats | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the comparative study by Overstreet et al. (2004) and standard preclinical models for antidepressant screening.
Forced Swim Test in Flinders Sensitive Line (FSL) Rats
Objective: To assess the antidepressant-like activity of Nemifitide ditartrate and fluoxetine by measuring the duration of immobility and swimming behavior in a validated genetic animal model of depression.
Animals: Male Flinders Sensitive Line (FSL) rats, a strain selectively bred for increased immobility in the forced swim test, are used. These animals exhibit a phenotype that is considered to have high face validity for depression.
Drug Administration:
-
Nemifitide Ditartrate: Administered via intraperitoneal (IP) injection at doses ranging from 0.025 to 15.0 mg/kg.[1]
-
Fluoxetine: Administered via intraperitoneal (IP) injection at a dose of 5.0 mg/kg.[1]
-
Treatment Duration: Chronic administration for 5 or 14 consecutive days.[1]
Procedure:
-
Pre-test Session: On the first day of the experiment, rats are individually placed in a transparent cylinder (40 cm high x 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for 15 minutes. This initial session is for habituation.
-
Drug Treatment: Following the pre-test, animals are treated with Nemifitide ditartrate, fluoxetine, or vehicle according to the specified dosing regimen for 5 or 14 days.
-
Test Session: 24 hours after the final drug administration, the rats are again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of the following behaviors is recorded by trained observers blinded to the treatment conditions:
-
Immobility: The rat remains floating in the water, making only minimal movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
Statistical Analysis: The mean duration of immobility and swimming is calculated for each treatment group. Data are analyzed using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests, to determine significant differences between the drug-treated groups and the vehicle control group.
Signaling Pathways and Mechanisms of Action
Fluoxetine: Selective Serotonin Reuptake Inhibition
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic terminal. This blockage leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream effects of this increased synaptic serotonin are complex and involve the modulation of various postsynaptic 5-HT receptors, leading to changes in gene expression and neuronal plasticity that are thought to underlie its therapeutic effects.
Caption: Mechanism of action of Fluoxetine as a selective serotonin reuptake inhibitor (SSRI).
Nemifitide Ditartrate: A Multifaceted Mechanism
The precise mechanism of action for Nemifitide ditartrate is not fully elucidated, but it is known to be a pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1).[2] Preclinical evidence suggests its antidepressant effects may be mediated through multiple pathways, including antagonism of the 5-HT2A receptor.[2] Blockade of 5-HT2A receptors is a known mechanism of some antidepressant and atypical antipsychotic drugs, which can lead to downstream effects on other neurotransmitter systems, including dopamine (B1211576) and glutamate, and influence neuronal plasticity.
References
Head-to-Head Comparison: Nemifitide ditfa vs. Desipramine in Antidepressant Drug Research
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antidepressant drug development, the exploration of novel mechanisms of action alongside the re-evaluation of established therapeutics is paramount. This guide provides a detailed head-to-head comparison of Nemifitide ditfa, a novel pentapeptide antidepressant, and Desipramine, a classic tricyclic antidepressant (TCA). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by available experimental data and detailed methodologies.
Executive Summary
This compound and Desipramine represent two distinct approaches to antidepressant therapy. Desipramine, a well-characterized agent, primarily functions as a potent norepinephrine (B1679862) reuptake inhibitor.[1] In contrast, this compound is an investigational pentapeptide with a less defined mechanism of action, though it is known to interact with several receptor systems, notably acting as a 5-HT2A receptor antagonist.[1] While Desipramine has a long history of clinical use, this compound has undergone Phase III clinical trials but has not yet received market approval.[1] This guide will delve into their comparative pharmacology, efficacy in preclinical and clinical settings, and the experimental protocols utilized in their evaluation.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the available quantitative data for this compound and Desipramine, providing a basis for their pharmacological comparison. It is important to note that publicly available, direct head-to-head quantitative data is limited, particularly for this compound.
Table 1: Receptor and Transporter Binding Affinities (Ki in nM)
| Target | This compound | Desipramine |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | Data not available | 0.8 - 4.2 |
| Serotonin Transporter (SERT) | Data not available | 16 - 64 |
| Dopamine Transporter (DAT) | Data not available | 82,000 |
| Receptors | ||
| 5-HT2A | Micromolar (Antagonist) | 36 |
| Muscarinic Acetylcholine Receptors | Data not available | 110 (M1), 160 (M2), 130 (M3), 120 (M4), 150 (M5) |
| Histamine H1 Receptor | Data not available | 1.1 - 24 |
| Alpha-1 Adrenergic Receptor | Data not available | 13 - 62 |
| NPY1 Receptor | Micromolar | Data not available |
| Bombesin Receptor | Micromolar | Data not available |
| Melanocortin Receptor 4 (MC4) | Micromolar | Data not available |
| Melanocortin Receptor 5 (MC5) | Micromolar | Data not available |
Table 2: Preclinical Efficacy in the Forced Swim Test (FST)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Flinders Sensitive Line (FSL) rats | 0.025-15.0 mg/kg, chronic (5 or 14 days) | Significantly increased swimming (antidepressant-like effect) at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses.[2] |
| Desipramine | Flinders Sensitive Line (FSL) rats | 5.0 mg/kg, chronic (5 days) | Significantly increased swimming after 5 days of treatment.[2] |
| Nemifitide vs. Desipramine | Flinders Sensitive Line (FSL) rats | Chronic treatment | Nemifitide (0.3 mg/kg) showed long-lasting effects, whereas Desipramine (5.0 mg/kg) did not.[2] |
Experimental Protocols
Forced Swim Test (Porsolt Test)
The Forced Swim Test is a widely used preclinical behavioral assay to screen for potential antidepressant activity.
-
Objective: To assess the antidepressant-like effects of a compound by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
-
Apparatus: A transparent glass or plastic cylinder (typically 20-25 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (typically 15-20 cm).
-
Procedure (for rats, as in the Nemifitide vs. Desipramine study):
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in subsequent sessions.
-
Drug Administration: The test compounds (this compound, Desipramine, or vehicle) are administered according to the specified dosing regimen (e.g., daily for 5 or 14 days).
-
Test Session (24 hours after the final dose): The rat is placed back into the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The primary measures are the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.
-
Clinical Trial Methodology for Major Depressive Disorder (MDD)
-
Objective: To evaluate the efficacy and safety of the investigational drug in patients diagnosed with Major Depressive Disorder.
-
Study Design: Typically, a randomized, double-blind, placebo-controlled trial is conducted.
-
Participant Selection:
-
Inclusion Criteria: Patients meeting the diagnostic criteria for MDD as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM). A minimum score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale - HAM-D, Montgomery-Åsberg Depression Rating Scale - MADRS) is usually required at baseline.
-
Exclusion Criteria: Presence of other major psychiatric disorders, substance use disorders, significant medical conditions, or use of prohibited medications.
-
-
Intervention:
-
Patients are randomly assigned to receive either the investigational drug (e.g., this compound at various doses) or a placebo. For a comparator study, an active control like Desipramine could be used.
-
The duration of the treatment phase typically ranges from 6 to 12 weeks.
-
-
Efficacy Assessments:
-
Primary Outcome Measure: The change from baseline in the total score of a standardized depression rating scale (e.g., MADRS or HAM-D).
-
Secondary Outcome Measures: Response rates (e.g., ≥50% reduction in depression scale score), remission rates (e.g., score below a certain threshold), and changes in other scales measuring anxiety, global improvement (e.g., Clinical Global Impression - CGI scale), and patient-reported outcomes.
-
-
Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events.
-
Regular assessment of vital signs, weight, and laboratory parameters (e.g., blood chemistry, hematology, ECG).
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of Desipramine.
Caption: Proposed Mechanism of Action of Nemifitide.
Experimental Workflow
Caption: Preclinical Antidepressant Screening Workflow.
Discussion and Conclusion
This guide provides a comparative overview of this compound and Desipramine, highlighting their distinct pharmacological profiles and the available evidence for their antidepressant effects.
Desipramine stands as a well-established tricyclic antidepressant with a primary mechanism of action centered on the potent inhibition of norepinephrine reuptake. Its broad-spectrum activity, including interactions with serotonergic, cholinergic, histaminergic, and adrenergic receptors, contributes to both its therapeutic efficacy and its notable side-effect profile.
This compound , in contrast, represents a novel approach with its pentapeptide structure. While its precise mechanism of action remains to be fully elucidated, its interaction with multiple receptor systems, particularly its antagonist activity at the 5-HT2A receptor, suggests a complex and potentially unique mode of antidepressant action. The preclinical data indicating long-lasting effects compared to Desipramine in the FST is intriguing and warrants further investigation.
For the research and drug development professional, the comparison of these two agents underscores the evolution of antidepressant drug discovery. While Desipramine's targeted approach on monoamine reuptake has been a cornerstone of treatment for decades, the multi-receptor profile of this compound may offer a different therapeutic strategy. The key challenge in fully evaluating Nemifitide's potential lies in the limited availability of detailed, quantitative pharmacological data in the public domain.
Future research should aim to:
-
Elucidate the specific contributions of each of Nemifitide's receptor interactions to its overall antidepressant effect.
-
Conduct direct, head-to-head preclinical and clinical studies with standardized methodologies to provide a more robust comparison with established antidepressants like Desipramine.
-
Investigate the signaling pathways modulated by Nemifitide downstream of its receptor targets to better understand its molecular mechanism of action.
By addressing these knowledge gaps, the scientific community can better ascertain the potential clinical utility of this compound and other novel peptide-based antidepressants in the treatment of major depressive disorder.
References
Validating the Rapid Onset of Action of Nemifitide Ditfa: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Nemifitide ditfa, a pentapeptide antidepressant, and its potential for a rapid onset of action in treating major depressive disorder. Designed for researchers, scientists, and drug development professionals, this document objectively compares Nemifitide's performance with alternative rapid-acting antidepressants, supported by available preclinical and clinical data.
Introduction to this compound
This compound is a novel synthetic pentapeptide, structurally similar to the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated in over a dozen clinical trials for the treatment of major depressive disorder.[1] A key characteristic that has emerged from these studies is its potential for a rapid onset of antidepressant effects, observed within days of treatment initiation, a significant departure from the weeks or months required for traditional antidepressants to elicit a therapeutic response.[1]
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound remains to be fully elucidated. However, current research points towards a multi-target engagement strategy, primarily involving:
-
5-HT2A Receptor Antagonism: Nemifitide acts as a weak antagonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Antagonism of this receptor is a known mechanism of action for some atypical antipsychotics and antidepressants, and is thought to contribute to antidepressant effects by modulating downstream neurotransmitter systems, including norepinephrine (B1679862) and dopamine, and influencing synaptic plasticity.
-
Melanocyte-Inhibiting Factor (MIF-1)-like Activity: Due to its structural similarity to MIF-1, Nemifitide is believed to exert some of its effects through similar pathways. MIF-1 has been shown to modulate dopaminergic activity and induce the expression of the immediate early gene c-Fos, a marker of neuronal activity. The upstream signaling cascade for MIF-1 may involve the activation of the extracellular signal-regulated kinase (ERK) pathway.
Based on these findings, a proposed signaling pathway for this compound is presented below.
Onset of Action: Comparative Data
A key differentiator for this compound is its reported rapid onset of action. The following table summarizes available data on the onset of action for Nemifitide and compares it with other rapid-acting antidepressants.
| Compound | Mechanism of Action | Onset of Action (Clinical Data) | Supporting Evidence |
| This compound | 5-HT2A Antagonist, MIF-1 Analogue | ~5-7 days[1], with some reports of effects within 48 hours | Preclinical studies show antidepressant-like effects after 5 days of treatment in animal models.[2] Phase II clinical trials have reported significant improvements in depression scores within the first week of treatment. |
| Ketamine | NMDA Receptor Antagonist | Within hours (2-4 hours) | Multiple clinical trials have demonstrated rapid and robust antidepressant effects within hours of a single intravenous infusion. |
| Esketamine (Spravato®) | NMDA Receptor Antagonist (S-enantiomer of ketamine) | Within 24 hours | Phase 3 clinical trials have shown a statistically significant reduction in depressive symptoms at 24 hours post-dose with intranasal administration. |
| Zuranolone (Zurzuvae™) | GABAA Receptor Positive Allosteric Modulator | Within 3 days | Clinical trials for postpartum depression and major depressive disorder have shown a rapid reduction in depressive symptoms within 3 days of initiating a 14-day treatment course. |
Experimental Protocols
This section details the methodologies used in key preclinical and clinical studies to assess the onset of action of this compound.
Preclinical Assessment: Forced Swim Test (FST)
The Forced Swim Test is a widely used preclinical behavioral assay to screen for antidepressant efficacy.
-
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
-
Apparatus: A cylindrical container (typically 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Habituation (Day 1): Rodents (rats or mice) are individually placed in the swim cylinder for a 15-minute pre-swim session.
-
Drug Administration: this compound, a comparator antidepressant, or a vehicle is administered (e.g., via subcutaneous injection) at specified time points before the test session.
-
Test Session (Day 2): 24 hours after the pre-swim, the animals are placed back in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water), swimming, and climbing behaviors are recorded and scored by a trained observer blinded to the treatment groups.
-
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Clinical Assessment: Montgomery-Åsberg Depression Rating Scale (MADRS)
The MADRS is a clinician-rated scale used to assess the severity of depressive symptoms. It is a common primary endpoint in clinical trials for antidepressants.
-
Objective: To quantify the severity of depressive symptoms and measure changes over the course of treatment.
-
Administration: The scale is administered by a trained clinician through a semi-structured interview with the patient. The clinician rates 10 items on a 7-point scale (0-6), with higher scores indicating greater severity.
-
Items Assessed:
-
Apparent Sadness
-
Reported Sadness
-
Inner Tension
-
Reduced Sleep
-
Reduced Appetite
-
Concentration Difficulties
-
Lassitude
-
Inability to Feel
-
Pessimistic Thoughts
-
Suicidal Thoughts
-
-
Scoring: The total score ranges from 0 to 60.
-
Assessment of Onset of Action: In clinical trials for rapid-acting antidepressants, the MADRS is typically administered at baseline and at frequent intervals post-treatment (e.g., at 2 hours, 24 hours, day 3, day 5, and weekly thereafter) to capture the time course of symptom improvement. A statistically significant reduction in the MADRS total score from baseline compared to a placebo or active comparator group indicates an antidepressant effect.
Comparison with Alternatives
While this compound shows promise for rapid-acting antidepressant effects, it is crucial to consider the landscape of other emerging rapid-acting agents.
-
Ketamine and Esketamine: These NMDA receptor antagonists have revolutionized the treatment of depression with their rapid and robust effects. However, their use is limited by the need for in-clinic administration and monitoring due to potential dissociative effects and cardiovascular changes.
-
GABAA Receptor Modulators: Agents like Zuranolone offer a novel mechanism of action and the convenience of oral administration. Their long-term efficacy and safety profile are still under investigation.
-
Psychedelics: Compounds like psilocybin are being investigated for their potential to produce rapid and sustained antidepressant effects after a single administration, often in conjunction with psychotherapy. The regulatory and clinical framework for their use is still in development.
Conclusion
The available evidence suggests that this compound holds potential as a novel antidepressant with a rapid onset of action. Its unique proposed mechanism of action, combining 5-HT2A receptor antagonism with MIF-1-like activity, distinguishes it from other rapid-acting agents. Further rigorous, well-controlled clinical trials are warranted to fully validate its efficacy, safety, and optimal dosing regimen, and to clearly delineate its place in the evolving landscape of treatments for major depressive disorder. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies in this promising area of neuropsychopharmacology.
References
A Comparative Analysis of Nemifitide Ditfa in Long-Term Open-Label Studies for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of Nemifitide ditfa, an investigational pentapeptide antidepressant, with established alternative treatments for Major Depressive Disorder (MDD). The data presented is compiled from open-label studies to offer insights into the performance of these therapies in a setting that mirrors clinical practice more closely.
Long-Term Efficacy of this compound and Comparators
Nemifitide has been evaluated in open-label extension studies for the long-term treatment of MDD. The primary goal of these studies was to assess the durability of the antidepressant effect and the response to re-treatment in patients who had previously participated in short-term trials. For comparison, long-term open-label data for the Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) fluoxetine (B1211875) and sertraline, and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) venlafaxine (B1195380) are presented.
| Drug | Study Duration | Key Efficacy Outcomes |
| This compound | Up to 2 years (maintenance phase) | In an open-label extension study, 66.7% of subjects responded to re-treatment. The mean duration of effect between re-treatments was 3.3 months.[1] In a study of patients with chronic refractory depression, the mean duration of response following initial treatment and between re-treatments in the maintenance phase (ranging from 71 to 660 days) was approximately 2 months.[2] |
| Fluoxetine | 76 weeks | In a 76-week open-label study of an olanzapine/fluoxetine combination, the response and remission rates for the total sample were 62% and 56%, respectively. The relapse rate was 15%. For patients with treatment-resistant depression (TRD), response, remission, and relapse rates were 53%, 44%, and 25%, respectively. |
| Sertraline | 24 weeks | In a 24-week open-label study of children and adolescents, there was a mean decrease in the Children's Depression Rating Scale-Revised (CDRS-R) score of 34.8 points. At the endpoint, 86% of patients met responder criteria and 58% met remitter criteria. |
| Venlafaxine ER | Up to 6 months | In a 6-month open-label study in children and adolescents, the mean CDRS-R total score decreased from 60.1 at baseline to 33.8 at 6 months. Among completers, the mean score was 24.3.[3][4] In a 52-week open-label extension study in adults, improvements in mean Montgomery-Åsberg Depression Rating Scale (MADRS) scores were maintained until the end of the study.[5] |
Long-Term Safety and Tolerability
The safety profile of a long-term antidepressant is a critical factor for patient adherence and overall treatment success. The following table summarizes the most frequently reported adverse events in long-term open-label studies of Nemifitide and its comparators.
| Drug | Most Common Adverse Events (Frequency) |
| This compound | Reported to have an excellent safety profile with no clinically significant side-effects observed in an open-label extension study.[1][6] Transient skin reactions at the injection site have been noted in other studies. |
| Fluoxetine | In a meta-analysis of clinical trials, the most common adverse events leading to discontinuation were asthenia, dizziness, insomnia, nausea, nervousness, somnolence, and tremor (≥2% of patients).[7][8] |
| Sertraline | A review of clinical studies identified the most common adverse drug events as gastrointestinal disorders (nausea being the most frequent), nutritional and metabolic disorders, central nervous system disorders, sweating, sleep disorders, irritability, eye disorders, and skin and subcutaneous tissue disorders.[9] |
| Venlafaxine ER | In a 6-month study in children and adolescents, the most frequent treatment-emergent adverse events were headache (53%), nausea (26%), infection (24%), abdominal pain (22%), vomiting (21%), and pharyngitis (19%).[3][4] A meta-analysis of short-term trials in adults found increased risks of nausea, dry mouth, dizziness, sweating, somnolence, constipation, nervousness, insomnia, asthenia, and tremor compared to placebo.[10] |
Experimental Protocols
This compound Open-Label Extension Study
-
Study Design: An open-label extension study enrolling subjects who had completed or were discontinued (B1498344) (due to lack of efficacy) from initial double-blind, placebo-controlled Phase 2 studies. The extension phase followed subjects for up to 36 months.[6]
-
Patient Population: Outpatients with a DSM-IV diagnosis of major depressive disorder.[1]
-
Dosage and Administration: Nemifitide was administered subcutaneously. The study investigated a dose range from 18 to 72 mg/day. Re-treatment was administered in one or two 5-day cycles.[1][6]
-
Primary Efficacy Measures: The primary efficacy variable in the initial studies was the 21-item Hamilton Depression Rating Scale (HAMD-21) score. In the extension study, the duration of effect and response to re-treatment were key measures.[6]
-
Safety Assessments: Safety was monitored through vital signs, concomitant medication changes, adverse events, and clinical laboratory tests, with evaluations performed every 2 months.[6]
Comparator Open-Label Studies
The methodologies for the comparator drug studies varied, but generally included adult and/or pediatric outpatients with MDD. Efficacy was typically assessed using standardized depression rating scales such as the HAM-D or MADRS. Safety was monitored through the recording of treatment-emergent adverse events.
Mechanism of Action and Signaling Pathways
This compound
The precise mechanism of action of Nemifitide is not fully elucidated. However, it is known to be an antagonist of the serotonin 2A (5-HT2A) receptor.[11] Antagonism of the 5-HT2A receptor is thought to contribute to antidepressant effects by modulating downstream signaling pathways that influence mood and cognition.
Caption: Putative signaling pathway of Nemifitide as a 5-HT2A receptor antagonist.
SSRIs (e.g., Fluoxetine, Sertraline)
SSRIs primarily act by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors and subsequent downstream signaling cascades.
Caption: Simplified signaling pathway for Selective Serotonin Reuptake Inhibitors (SSRIs).
SNRIs (e.g., Venlafaxine)
SNRIs inhibit the reuptake of both serotonin and norepinephrine, leading to increased levels of both neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Caption: Simplified signaling pathway for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
References
- 1. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term, open-label venlafaxine extended-release treatment in children and adolescents with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term, Open-Label Venlafaxine Extended-Release Treatment in Children and Adolescents with Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Adverse events and treatment discontinuations in clinical trials of fluoxetine in major depressive disorder: an updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nemifitide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Nemifitide Ditfa and Standard SSRI Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational antidepressant Nemifitide ditfa and standard Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a cornerstone in the current treatment of major depressive disorder (MDD). The following sections present a comprehensive overview of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction
This compound is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1) that was under development by Tetragenex (previously Innapharma, Inc.) for the treatment of MDD.[1] It reached Phase III clinical trials but has not been approved for marketing in any country.[1] SSRIs, in contrast, are a widely established class of antidepressants that have been in clinical use for decades and are often the first-line treatment for MDD. This guide aims to juxtapose the pharmacological and clinical characteristics of Nemifitide with those of a representative SSRI, Fluoxetine, to highlight their distinct profiles.
Mechanism of Action
This compound
The precise mechanism of action of Nemifitide remains unclear.[1] However, it is known to bind to several receptors, albeit with relatively low affinity (in the micromolar range).[1] Notably, it has been shown to act as an antagonist at the 5-HT2A receptor.[1] Its antidepressant effects may be analogous to MIF-1, which has also demonstrated antidepressant properties.[1]
Standard SSRIs (e.g., Fluoxetine)
The primary mechanism of action of SSRIs is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[2] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. While their primary target is SERT, some SSRIs also exhibit affinity for other receptors, which may contribute to their overall therapeutic and side-effect profiles.
Quantitative Data Presentation
Receptor Binding Profiles
The following table summarizes the available receptor binding affinity data for Nemifitide and the SSRI, Fluoxetine. Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Receptor/Transporter | This compound (Ki) | Fluoxetine (Ki, nM) |
| Serotonin Transporter (SERT) | No significant affinity reported | 1.1 - 1.4[3] |
| 5-HT2A Receptor | Micromolar range (Antagonist)[1] | Minimal affinity[2] |
| 5-HT2C Receptor | Not reported | 64 (R-fluoxetine)[3] |
| Norepinephrine Transporter (NET) | Not reported | Minimal affinity[2] |
| Dopamine Transporter (DAT) | Not reported | Minimal affinity |
| Muscarinic Receptors | Not reported | Minimal affinity[2] |
| Histaminic H1 Receptors | Not reported | Minimal affinity[2] |
| Adrenergic α1/α2 Receptors | Not reported | Minimal affinity[2] |
Pharmacokinetic Properties
| Parameter | This compound | Fluoxetine |
| Route of Administration | Subcutaneous injection[1] | Oral |
| Oral Bioavailability | Inactive orally[1] | ~72% |
| Half-life | 15-30 minutes[1] | 1-3 days (acute), 4-6 days (chronic) |
| Active Metabolite | Not reported | Norfluoxetine (half-life: 4-16 days)[3] |
| Protein Binding | Not reported | ~94.5%[3] |
Clinical Efficacy from Placebo-Controlled Trials
Direct head-to-head clinical trial data comparing Nemifitide and SSRIs is not available. The table below presents data from separate placebo-controlled studies. Efficacy is measured by the change in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).
| Study | Drug | Dosage | Primary Outcome Measure | Result vs. Placebo |
| Feighner et al. (2002)[4] | Nemifitide | 18 mg/day (subcutaneous) | MADRS, HAM-D | Onset of action within 48 hours, peak effect at ~1 week post-treatment.[4] |
| Montgomery et al. (2004) | Nemifitide | 30 mg/day & 45 mg/day (subcutaneous) | MADRS, HAM-D | 45 mg/day dose showed statistically significant superiority over placebo at peak effect (1 week post-treatment).[5] |
| Various Studies | Fluoxetine | 20-60 mg/day (oral) | MADRS, HAM-D | Statistically significant improvement over placebo, typically observed after several weeks of treatment. |
Experimental Protocols
Radioligand Binding Assay
A radioligand binding assay is utilized to determine the affinity of a drug for a specific receptor.[6] The general protocol involves:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor are isolated and prepared.[7]
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., Nemifitide or an SSRI).[6]
-
Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand in the solution.[6]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]
-
Data Analysis: The data is plotted to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.[6]
Forced Swim Test (Rodent Model)
The forced swim test is a common preclinical behavioral assay used to screen for antidepressant-like activity in rodents.[8][9][10] The protocol generally involves:
-
Apparatus: A cylindrical container filled with water, from which the animal cannot escape. The water temperature is maintained to avoid hypothermia.[9]
-
Procedure:
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are recorded.[8]
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]
Clinical Depression Rating Scales
The MADRS is a ten-item, clinician-rated scale designed to assess the severity of depressive symptoms.[11] Each item is scored on a 7-point scale (0-6), with a total score ranging from 0 to 60.[11][12] Higher scores indicate greater severity of depression.[12] The scale is particularly sensitive to changes in symptoms in response to antidepressant treatment.[11]
The HAM-D is another widely used, clinician-administered scale for assessing the severity of depression.[13] The most common version has 17 items, with scores ranging from 0 to 52.[14] Scoring for each item is on a 3- or 5-point scale.[14][15] Similar to the MADRS, higher scores reflect more severe depression.[14]
Summary and Conclusion
This compound and standard SSRIs represent two distinct approaches to the pharmacological treatment of depression. SSRIs, exemplified by fluoxetine, have a well-defined mechanism of action centered on the potent and selective inhibition of the serotonin transporter.[2] This leads to a broad enhancement of serotonergic activity. In contrast, Nemifitide's mechanism is not fully elucidated but appears to involve modulation of multiple receptor systems, including 5-HT2A antagonism, albeit with low affinity.[1]
A key differentiating feature of Nemifitide observed in early clinical trials was its rapid onset of action, with effects seen within days, compared to the several weeks typically required for SSRIs to elicit a therapeutic response.[4] However, Nemifitide's development was hampered by its lack of oral bioavailability, requiring subcutaneous administration, and ultimately its development appears to have been discontinued.
The preclinical data from the forced swim test suggests that Nemifitide may have antidepressant-like effects, and in one study, it demonstrated a more rapid onset of action than fluoxetine.[16] However, the lack of comprehensive, head-to-head clinical trials makes a definitive comparison of efficacy challenging.
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. lasa.co.uk [lasa.co.uk]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Montgomery–Åsberg Depression Rating Scale - Wikipedia [en.wikipedia.org]
- 12. madrs.net [madrs.net]
- 13. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resref.com [resref.com]
- 15. assessmentpsychology.com [assessmentpsychology.com]
- 16. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Translating Preclinical Promise of Nemifitide to Clinical Reality in Depression
A Comparative Guide for Researchers and Drug Development Professionals
Nemifitide (B3062090) ditartrate, a pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1), has been investigated as a novel, rapid-onset antidepressant. This guide provides a comprehensive comparison of the preclinical findings and clinical trial outcomes for Nemifitide, offering researchers and drug development professionals a detailed overview of its translational journey. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Preclinical Efficacy of Nemifitide
Nemifitide demonstrated antidepressant-like effects in established rodent models of depression. Key preclinical studies utilized the Forced Swim Test (FST) and the Flinders Sensitive Line (FSL) rat model, a genetic model of depression.
Quantitative Preclinical Data
| Preclinical Model | Species | Key Parameters Measured | Nemifitide Dosage | Key Findings | Reference |
| Forced Swim Test (FST) | Rat (Flinders Sensitive Line) | Immobility Time | 0.025-0.3 mg/kg & 3.0-15.0 mg/kg (s.c.) | Significant decrease in immobility time compared to vehicle. | [1] |
| Flinders Sensitive Line (FSL) Rat Model | Rat | Swimming Behavior | 0.3 mg/kg (s.c.) | Significantly increased swimming behavior after 5 days of treatment. | [1] |
Experimental Protocols: Preclinical Studies
Forced Swim Test (FST) in Rats:
-
Apparatus: A transparent cylindrical tank (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure: Rats are individually placed in the water-filled cylinder. The standard protocol involves a two-day procedure. On day one, a 15-minute pre-test session is conducted to induce a state of behavioral despair. On day two, following drug administration, a 5-minute test session is recorded.
-
Behavioral Scoring: The duration of immobility (the rat making only minimal movements to keep its head above water), swimming (active movements throughout the cylinder), and climbing (active upward-directed movements of the forepaws along the side of the cylinder) are recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Flinders Sensitive Line (FSL) Rat Model:
-
Animal Model: The FSL rat is a selectively bred strain that exhibits behavioral and neurochemical characteristics resembling human depression, including reduced locomotor activity, increased REM sleep, and exaggerated immobility in the FST.[1]
-
Procedure: FSL rats are treated with Nemifitide or a vehicle control, typically via subcutaneous injection, over a specified period (e.g., 5 or 14 days).[1] Following the treatment period, behavioral tests such as the FST are conducted to assess antidepressant-like activity.
Clinical Performance of Nemifitide
Nemifitide has been evaluated in several clinical trials for the treatment of Major Depressive Disorder (MDD). These trials have assessed its efficacy, safety, and speed of onset.
Quantitative Clinical Data
| Clinical Trial Phase | Patient Population | N | Nemifitide Dosage | Primary Efficacy Measure | Key Findings | Reference |
| Phase II | MDD (DSM-IV) | 81 | 30 mg/day or 45 mg/day (s.c.) | Change in MADRS score | 45 mg/day showed statistically significant superiority over placebo at peak effect (1 week post-treatment). | [2] |
| Pilot Study (Open-Label) | Severe, Refractory Depression | 25 | 40-240 mg/day (s.c.) | Change in MADRS score | 11 out of 25 patients showed a response (>50% improvement in MADRS score). | [1] |
| Phase II (Extension Study) | MDD (DSM-IV) | 27 | 18-72 mg/day (s.c.) | Response to re-treatment | 66.7% of subjects responded to re-treatment. | [3] |
MADRS: Montgomery-Åsberg Depression Rating Scale; HAMD: Hamilton Depression Rating Scale; s.c.: subcutaneous
Experimental Protocols: Clinical Trials
-
Patient Population: Clinical trials typically enrolled adult patients diagnosed with Major Depressive Disorder according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV).
-
Study Design: Studies included double-blind, placebo-controlled trials and open-label extension studies.
-
Drug Administration: Nemifitide was administered via subcutaneous injection at varying doses and schedules.
-
Efficacy Assessment: The primary measure of efficacy was the change from baseline in scores on validated depression rating scales, most commonly the Montgomery-Åsberg Depression Rating Scale (MADRS) and the 17-item Hamilton Depression Rating Scale (HAMD). Response to treatment was often defined as a ≥50% reduction in the baseline MADRS or HAMD score.
Proposed Signaling Pathways of Nemifitide
The precise molecular mechanism of Nemifitide's antidepressant action is not fully elucidated; however, its known interactions with the serotonergic and melanocortin systems suggest putative signaling pathways.
5-HT2A Receptor Antagonism
Nemifitide acts as an antagonist at the serotonin (B10506) 2A (5-HT2A) receptor. Antagonism of this G-protein coupled receptor is a known mechanism of some antidepressant and atypical antipsychotic medications.
Caption: Putative signaling pathway of Nemifitide via 5-HT2A receptor antagonism.
Melanocortin System Modulation
Nemifitide is an analog of melanocyte-inhibiting factor (MIF-1), which is known to interact with the melanocortin system. The melanocortin 4 receptor (MC4R) has been implicated in the regulation of mood and reward pathways, including dopaminergic signaling.
Caption: Proposed mechanism of Nemifitide's action through the melanocortin system.
Discussion: Translating Preclinical Findings to Clinical Outcomes
The preclinical data for Nemifitide demonstrated a clear antidepressant-like signal, particularly in reducing behavioral despair in the FST and in a genetic animal model of depression. This provided a strong rationale for its clinical development.
The clinical trials, while showing mixed results, did provide evidence of efficacy in some patient populations, particularly at higher doses.[2] The rapid onset of action observed in some clinical responders is consistent with the effects seen in preclinical models after a relatively short duration of treatment.[1]
However, the translation from preclinical to clinical settings presents several challenges. The doses used in preclinical studies (in mg/kg) are not directly comparable to human doses without appropriate allometric scaling and consideration of pharmacokinetic and pharmacodynamic differences between species. Furthermore, the behavioral endpoints in animal models, such as immobility in the FST, are simplified representations of the complex symptomatology of human depression, which is assessed through comprehensive rating scales like the MADRS.
The mixed efficacy in clinical trials, despite promising preclinical data, could be attributed to a variety of factors including patient heterogeneity, placebo response rates, and the complexities of the underlying neurobiology of depression in humans, which may not be fully captured by current animal models.
Conclusion
Nemifitide's journey from preclinical models to clinical trials highlights both the promise and the challenges of developing novel antidepressants. The preclinical studies successfully identified a compound with antidepressant-like properties, and this was partially replicated in clinical settings. The proposed mechanisms of action, involving both the serotonergic and melanocortin systems, offer intriguing targets for future research. Further investigation into the specific downstream signaling events modulated by Nemifitide and a more detailed analysis of the factors influencing its clinical efficacy are warranted to fully understand its therapeutic potential. This comparative guide provides a foundation for researchers to build upon in the ongoing effort to develop more effective treatments for major depressive disorder.
References
- 1. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Nemifitide Ditfa in the Treatment of Major Depressive Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available clinical trial data on Nemifitide ditfa, a novel pentapeptide antidepressant. Its performance is objectively compared with other innovative and established treatments for Major Depressive Disorder (MDD), supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a peptide analog of the melanocyte-inhibiting factor (MIF-1), has shown potential as a rapid-acting antidepressant.[1] Clinical trials have demonstrated its efficacy, particularly at higher doses, with a favorable safety profile.[2] However, its development has been marked by mixed efficacy results and challenges in its administration route.[3] This guide synthesizes the available data on this compound and contrasts it with two recently approved antidepressants with novel mechanisms of action, Esketamine and Zuranolone (B1405386), as well as the widely used SSRIs and SNRIs.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and its comparators.
Table 1: Efficacy Data from Key Clinical Trials
| Drug | Trial Phase | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Key Findings |
| This compound (45 mg/d) | Phase II | MADRS | Data not publicly available | Data not publicly available | Statistically significant superiority vs. placebo at peak effect (1 week post-treatment).[2] |
| This compound (30 mg/d) | Phase II | MADRS | Data not publicly available | Data not publicly available | Did not show a statistically significant difference from placebo.[2] |
| Esketamine (56 mg or 84 mg) | Phase III (Monotherapy) | MADRS | -16.9 (56 mg), -18.6 (84 mg) | -11.8 | Significant improvement in depressive symptoms at day 28. |
| Zuranolone (50 mg) | Phase III (WATERFALL study) | HAMD-17 | -14.1 | -12.3 | Statistically significant improvement in depressive symptoms at day 15.[4][5] |
| SNRIs vs. SSRIs | Meta-analysis | Remission Rate (ITT) | 48.5% | 41.9% | SNRIs showed a statistically, but not clinically, significant benefit in remission rates. |
Note: Specific mean change from baseline data for this compound are not publicly available. The available data indicates a statistically significant difference for the 45 mg/d dose compared to placebo.
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Dropout Rate due to AEs |
| This compound | Comparable to placebo; no dropouts due to adverse events reported in a Phase II trial.[2] | 0% (in one Phase II trial)[2] |
| Esketamine | Dissociation, dizziness, nausea, sedation, headache, vertigo, dysgeusia, blood pressure increase. | Not specified in the provided results. |
| Zuranolone | Somnolence, dizziness, sedation, headache, nausea.[6] | 3.4% (Zuranolone) vs. 1.5% (Placebo) in the WATERFALL study.[4] |
| SNRIs vs. SSRIs | SNRIs associated with a higher rate of dropouts due to adverse drug reactions. | Higher with SNRIs compared to SSRIs. |
Experimental Protocols
This compound Phase II Study
-
Objective : To assess the efficacy and safety of two doses of this compound compared to placebo in patients with MDD.
-
Design : 6-week, double-blind, placebo-controlled, multicenter, outpatient study.[2]
-
Participants : 81 patients with a diagnosis of MDD according to DSM-IV criteria.[2]
-
Intervention : Subcutaneous injection of this compound (30 mg/d or 45 mg/d) or placebo for 5 days a week for the first 2 weeks, followed by a 4-week follow-up period.[2]
-
Primary Efficacy Measure : Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS).[2]
-
Secondary Efficacy Measures : 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2]
Esketamine for Treatment-Resistant Depression (TRD)
-
Objective : To evaluate the efficacy and safety of intranasal esketamine in conjunction with an oral antidepressant in adults with TRD.
-
Design : Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants : Adults with a diagnosis of MDD who had not responded to at least two different oral antidepressants.
-
Intervention : Intranasal esketamine (flexibly dosed at 56 mg or 84 mg) or placebo, administered twice weekly for 4 weeks, in addition to a newly initiated oral antidepressant.
-
Primary Efficacy Measure : Change from baseline in the MADRS total score.
Zuranolone for Major Depressive Disorder (WATERFALL Study)
-
Objective : To evaluate the efficacy and safety of a 14-day course of zuranolone in adults with MDD.[4]
-
Design : Phase III, randomized, double-blind, placebo-controlled trial.[4][5]
-
Participants : Adults (18-64 years) with severe MDD (HAMD-17 score ≥ 24).[4]
-
Intervention : Once-daily oral zuranolone 50 mg or placebo for 14 days.[4][5]
-
Primary Efficacy Measure : Change from baseline in the HAMD-17 total score at day 15.[4][5]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully understood. It is a pentapeptide analog of melanocyte-inhibiting factor (MIF-1).[1] Its antidepressant effects may be related to its interaction with several receptor systems, including serotonin (B10506) 5-HT2A (as an antagonist), neuropeptide Y Y1, bombesin, and melanocortin receptors MC4 and MC5.[3]
Given the limited direct information on Nemifitide's signaling, the following diagram illustrates the proposed pathway for its analog, MIF-1, which involves the modulation of intracellular signaling cascades that are also implicated in the action of other antidepressants.
Caption: Proposed signaling pathway for Nemifitide based on its analog, MIF-1.
The following diagram illustrates a generalized workflow for a typical clinical trial in antidepressant drug development, applicable to the studies discussed.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
Discussion and Future Directions
This compound represents an early exploration into peptide-based antidepressants with a novel mechanism of action. The available data suggests a potential for rapid antidepressant effects, a highly desirable characteristic in the treatment of MDD. However, the lack of robust, publicly available Phase III data and the challenges associated with its subcutaneous route of administration have likely hindered its development.
In contrast, Esketamine and Zuranolone have successfully navigated the regulatory process and offer new hope for patients with MDD, particularly those with treatment-resistant forms. Their distinct mechanisms of action, targeting the glutamatergic and GABAergic systems respectively, highlight the evolving landscape of antidepressant drug development beyond the traditional monoaminergic hypotheses.
Future research on Nemifitide would require larger, well-controlled Phase III trials with transparent reporting of efficacy and safety data. Further elucidation of its precise mechanism of action and signaling pathways would also be crucial for its potential revival and for the development of similar peptide-based therapeutics. The comparison with newer agents like Esketamine and Zuranolone underscores the high bar for both efficacy and patient convenience in the current antidepressant market.
References
- 1. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nemifitide - Wikipedia [en.wikipedia.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Zuranolone for the Treatment of Adults With Major Depressive Disorder: A Randomized, Placebo-Controlled Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
Assessing the Long-Term Treatment Effects of Nemifitide Ditfa: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the long-term treatment effects of Nemifitide (B3062090) ditfa, a novel pentapeptide antidepressant. This document objectively compares its performance with established alternatives for treatment-resistant depression, supported by available experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams illustrate signaling pathways and experimental workflows.
Introduction to Nemifitide Ditfa
This compound is a novel pentapeptide antidepressant that has been investigated for the treatment of major depressive disorder (MDD).[1] It reached Phase III clinical trials, but has not yet been approved for marketing in any country.[1] Nemifitide has shown potential for a rapid onset of action, typically within 5 to 7 days, with a favorable safety profile and few side effects in the studies conducted.[1] However, it is orally inactive and requires subcutaneous injection.[1]
Long-Term Treatment Effects of this compound
Data on the long-term efficacy of Nemifitide is primarily derived from Phase II clinical trials and their open-label extension studies.
A study involving patients with chronic refractory depression showed that out of 25 patients, 11 responded to treatment based on the Montgomery-Asberg Depression Rating Scale (MADRS).[2] In a maintenance phase of up to two years, nine sustained responders were retreated as needed, with a mean duration of response of approximately two months between retreatments.[2]
Another Phase II study and its open-label extension evaluated the re-treatment efficacy.[3][4] In the extension study, 18 out of 27 subjects (66.7%) responded to re-treatment.[3][4] The mean duration of effect between these re-treatments was 3.3 months.[3][4] These findings suggest a reproducible clinical effect with intermittent treatment.
Experimental Protocols
Phase II Study in Chronic Refractory Depression: [2]
-
Study Design: Open-label, single-center pilot study.
-
Participants: 25 patients with chronic refractory depression.
-
Treatment: 40-240 mg of Nemifitide administered once daily via subcutaneous injection for 10-20 doses.
-
Primary Efficacy Criterion: Change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS).
-
Secondary Efficacy Criteria: 17-item Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression-Improvement (CGI-I) scale.
-
Response Definition: >50% improvement in MADRS from baseline or a CGI-I score of ≤2 for at least two consecutive weeks.
-
Maintenance Phase: Sustained responders were enrolled for up to 2 years to monitor response duration and initiate re-treatment upon relapse.
Phase II Double-Blind, Placebo-Controlled Study and Open-Label Extension: [3][4]
-
Initial Study Design: Double-blind, placebo-controlled, performed on outpatients with DSM-IV criteria for major depressive disorder.
-
Extension Study Design: Open-label, enrolling subjects from the initial study. Both investigator and subjects were blinded to the initial treatment.
-
Primary Efficacy Variable (Initial Study): 21-item Hamilton Depression Rating Scale (HAMD-21).
-
Secondary Outcome Measures (Initial Study): MADRS, Carroll Self-Rating Scale (CSRS), and CGI (severity of illness, investigator global improvement, and subject global impression).
-
Response Definition (Initial Study): At least a 50% improvement in the HAMD-21 score over baseline or a 'very much improved' or 'much improved' CGI score.
-
Re-treatment in Extension Study: Administered subcutaneously for one or two 5-day cycles as needed to control depression.
Comparative Analysis with Alternatives
Nemifitide's primary application would be in treatment-resistant depression (TRD), a condition where patients have not responded to at least two different antidepressant treatments. Key alternatives for TRD with available long-term data include esketamine (nasal spray), the olanzapine-fluoxetine combination (OFC), and aripiprazole (B633) augmentation.
Quantitative Data Summary
| Feature | This compound | Esketamine (Nasal Spray) | Olanzapine-Fluoxetine Combination (OFC) | Aripiprazole Augmentation |
| Long-Term Efficacy | ||||
| Study Duration | Up to 2 years (maintenance phase)[2] | Up to 6.5 years[5] | 76 weeks[6] | Up to 52 weeks[7] |
| Remission Rates | Not explicitly reported as remission rate in long-term studies. | 49.6% at optimization/maintenance endpoint[5] | 44% for TRD patients at 76 weeks[6] | Weighted average remission of 33% in a meta-analysis of studies up to 52 weeks. |
| Response Rates | 66.7% responded to re-treatment in an extension study.[3][4] | 72.7% at the end of the 4-week induction phase in an Asian subgroup analysis. | 53% for TRD patients at 76 weeks[6] | Not consistently reported as a primary long-term outcome. |
| Mean Duration of Effect | ~2-3.3 months between retreatments[2][3][4] | Maintained improvement with continued treatment.[5] | Sustained improvement over 76 weeks.[6] | Clinically significant improvement maintained at 52 weeks. |
| Safety and Tolerability | ||||
| Common Adverse Events | Generally well-tolerated with few to no side effects reported in Phase II trials.[1] | Dizziness, nausea, dissociation, headache.[5] | Somnolence, weight gain, dry mouth, increased appetite, headache.[6] | Akathisia, fatigue, weight gain.[7] |
| Discontinuation due to AEs | No dropouts due to adverse events in one study.[6] | 6.4% in a long-term study.[5] | Not specified, but safety profile similar to monotherapies.[6] | 23% over 52-58 weeks. |
| Administration | Subcutaneous injection[1] | Nasal spray | Oral | Oral |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for Nemifitide is not fully understood.[1] It is known to bind to several receptors, including the 5-HT2A receptor (as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5, although at micromolar concentrations.[1] The clinical significance of these weak interactions is unclear.
Hypothesized Signaling Pathway for Nemifitide
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemifitide ditfa's efficacy in treatment-resistant depression compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nemifitide ditartrate's efficacy in treatment-resistant depression (TRD) against other prominent therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical data, experimental protocols, and mechanisms of action to inform further research and development.
Introduction to Nemifitide Ditartrate
Nemifitide is a novel pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder (MDD), including treatment-resistant populations.[1][2] Its mechanism of action is not yet fully elucidated but is thought to involve modulation of the serotonergic system.[3] Preclinical studies have suggested its potential as a rapid-acting antidepressant.[2]
Comparative Efficacy in Treatment-Resistant Depression
The following table summarizes the available efficacy data for Nemifitide ditartrate and selected comparator agents in patients with treatment-resistant depression. It is important to note that direct head-to-head clinical trials are limited, and the data presented here are from separate studies with varying methodologies.
| Agent | Mechanism of Action | Key Efficacy Data in TRD |
| Nemifitide ditartrate | Pentapeptide, MIF-1 analog; potential serotonergic modulator.[1][3] | - Open-label study (n=25): 44% response rate (≥50% improvement on MADRS)[4] - Another study reported a 41.2% positive response rate in severe, refractory depression.[5] |
| Esketamine (Spravato®) | Non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[6][7] | - Phase 3 trial (monotherapy): Statistically significant improvement in depressive symptoms vs. placebo at 24 hours and day 28.[4] - Used in conjunction with an oral antidepressant.[4] |
| Psilocybin | Serotonin (B10506) 5-HT2A receptor agonist.[8][9] | - Open-label trial (n=12) in severe TRD: Significant decrease in MADRS scores at week 3 and week 12.[10] - Another study showed a 47% response rate at five weeks.[9] |
| Brexpiprazole (Rexulti®) | Partial agonist at dopamine (B1211576) D2 and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors.[11][12] | - Adjunctive therapy: Meta-analysis showed superior response and remission rates compared to placebo.[13] - Used as an add-on to antidepressant therapy.[14] |
| Aripiprazole (Abilify®) | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors.[15][16] | - Augmentation therapy: Open-label study showed a 70% response rate and 30% remission rate.[17] - Another study reported a 46.7% improvement rate in highly resistant patients.[18] |
| Cariprazine (B1246890) (Vraylar®) | Dopamine D3-preferring D3/D2 and serotonin 5-HT1A receptor partial agonist.[19][20] | - Adjunctive therapy (1.5 mg/day): Significantly greater reduction in MADRS total score compared to placebo at week 6 (44.0% vs. 34.9% response rate).[21] - Case series showed a 70% response rate in patients who failed a prior atypical antipsychotic augmentation.[22] |
Experimental Protocols
Nemifitide Ditartrate
-
Study Design: Open-label, single-center pilot study in patients with chronic refractory depression.[4]
-
Patient Population: 25 patients diagnosed with chronic refractory depression.[4]
-
Dosing Regimen: 40-240 mg administered once per day via subcutaneous injection for 10-20 doses.[4]
-
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS).[4]
-
Definition of Response: Greater than 50% improvement in MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of ≤2, sustained for at least two consecutive weeks.[4]
Esketamine (Spravato®)
-
Study Design: Phase 4, double-blind, placebo-controlled randomized clinical trial.[4]
-
Patient Population: Adults with a DSM-5 diagnosis of major depressive disorder without psychotic features who had an inadequate response to two or more oral antidepressants in the current episode.[4]
-
Dosing Regimen: After an antidepressant-free period, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo twice weekly for 4 weeks.[4]
-
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at the end of the 4-week double-blind treatment phase (Day 28).[23]
Psilocybin
-
Study Design: Open-label trial with a 12-week follow-up.[10]
-
Patient Population: 12 participants with severely treatment-resistant depression, defined as insufficient benefit from at least five treatments during the current episode.[10]
-
Dosing Regimen: A single 25 mg dose of synthetic psilocybin was administered. Psychotropic medications were discontinued (B1498344) at least 2 weeks prior to dosing.[10]
-
Primary Efficacy Endpoint: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to 3 weeks post-dosing.[10]
-
Supportive Care: Participants received three preparatory therapy sessions before dosing, were supported by therapists during the 8-hour dosing day, and had three integration sessions afterward.[10]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for Nemifitide ditartrate and the comparator agents.
Conclusion
Nemifitide ditartrate represents a departure from traditional monoamine-based antidepressants, offering a potentially novel mechanism for the treatment of TRD. While early clinical data suggest a promising efficacy profile, larger, controlled trials are necessary to definitively establish its place in the therapeutic landscape. In comparison, agents such as esketamine and psilocybin have demonstrated rapid antidepressant effects through distinct glutamatergic and serotonergic mechanisms, respectively. Atypical antipsychotics, when used as adjunctive therapy, offer another established approach by modulating dopamine and serotonin pathways. The choice of therapeutic agent for an individual with TRD will depend on a variety of factors, including the specific symptom profile, prior treatment history, and tolerability. Further research into the nuanced mechanisms of these agents will be crucial for the development of more personalized and effective treatments for this challenging condition.
References
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. psychscenehub.com [psychscenehub.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Psilocybin Causes a Long Term Change in 5-HT2A Receptors that Increased Neuroplasticity in Patients with Depression – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. Brexpiprazole as Adjunctive Treatment for Major Depressive Disorder Following Treatment Failure With at Least One Antidepressant in the Current Episode: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Escitalopram + Brexpiprazole for Depression · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. mdpi.com [mdpi.com]
- 18. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Adjunctive Cariprazine for the Treatment of Patients With Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cariprazine augmentation in patients with treatment resistant unipolar depression who failed to respond to previous atypical antipsychotic add-on. A case-series - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Esketamine for Treatment-Resistant Depression | McGovern Medical School [med.uth.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nemifitide Ditfa
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for Nemifitide ditfa if available from the supplier. In the absence of a specific SDS, the compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1][2][3]
-
Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal method for this compound will depend on its physical state (solid powder or liquid solution) and local institutional and environmental regulations.
1. Segregation and Collection:
-
All waste contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Use separate containers for liquid and solid waste.
2. Chemical Inactivation (Recommended Precautionary Step): Given that this compound is a bioactive peptide, a chemical inactivation step is a prudent measure to denature the peptide before disposal.
-
For Liquid Waste: Prepare a 10% solution of sodium hypochlorite (B82951) (bleach). Slowly add the liquid this compound waste to the bleach solution with stirring, aiming for a final bleach concentration of at least 1%. Allow the mixture to stand for at least 30-60 minutes to ensure complete inactivation.[2]
-
For Solid Waste: Items heavily contaminated with high concentrations of this compound can be soaked in a 10% bleach solution for 30-60 minutes before being placed in the solid hazardous waste container.
3. Neutralization (if applicable):
-
If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before final disposal.
4. Final Disposal:
-
All this compound waste, whether chemically inactivated or not, should be disposed of as hazardous chemical waste.
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of the hazardous waste containers.[1]
-
Never dispose of this compound in the regular trash or pour it down the drain.[1] Pharmaceutical waste can contaminate water supplies and harm the environment.[4]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] It is crucial to adhere to the guidelines set forth by these agencies, as well as any more stringent state or local regulations.
Data Presentation: Storage and Handling of this compound
Proper storage is critical to maintaining the stability and integrity of this compound.
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C or -80°C in a tightly sealed container, protected from moisture.[3][6][7][8][9] | Not recommended. If necessary, store in aliquots at -80°C for up to 6 months.[8][10] |
| Short-Term Storage | 4°C for a few days.[8] | 4°C for a few days.[3] Use within one month if stored at -20°C.[10] |
| Handling | Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[8] | Avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare a fresh 10% (v/v) solution of sodium hypochlorite (household bleach) in water.
-
Waste Collection: Collect all liquid waste containing this compound in a chemically resistant container.
-
Inactivation: Slowly and with constant stirring, add the this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by adjustment with a weak acid or base).
-
Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EH&S department.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. bachem.com [bachem.com]
- 9. Nemifitide acetate(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Nemifitide ditfa
This guide provides essential safety and logistical information for the handling and disposal of Nemifitide ditfa in a laboratory setting. Researchers, scientists, and drug development professionals should use this information to supplement a thorough, substance-specific risk assessment and always refer to the Safety Data Sheet (SDS) provided by the supplier before handling this compound. The following recommendations are based on general best practices for handling potent powdered peptides.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. The gown should close at the back to provide a solid front barrier. |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Wear chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1). A full-face shield should be worn over the goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | For handling the powder form of this compound, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles. A surgical mask is not sufficient. |
Experimental Protocols: Donning and Doffing PPE
A systematic approach to donning and doffing PPE is crucial to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: Put on the N95 respirator, ensuring a proper fit and seal check is performed.
-
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown away from the body and turning it inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform final hand hygiene by washing hands thoroughly with soap and water.
Operational Workflow for Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, gowns, respirator), disposable labware (weigh boats, pipette tips), and any unused compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can create a safer laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
